Oleuropein (dialdehyde form)
Description
Contextualization of Oleuropein (B1677263) as a Precursor to Bioactive Secoiridoid Forms
Oleuropein is a secoiridoid glucoside, an ester of elenolic acid and hydroxytyrosol (B1673988). researchgate.netresearchgate.net While abundant in olive leaves and unripe fruit, it is largely absent in olive oil. researchgate.netresearchgate.net During the crushing and processing of olives, enzymatic hydrolysis transforms oleuropein into its more bioactive, fat-soluble aglycone forms. oliveoiltimes.com This process is primarily mediated by the enzyme β-glucosidase, which cleaves the glucose moiety from the oleuropein molecule. encyclopedia.pubmdpi.com The resulting oleuropein aglycone is an unstable intermediate that can undergo further transformations, leading to the formation of various isomers, including mono- and dialdehydic structures. frontiersin.org
The conversion of oleuropein into these dialdehydic derivatives is a key step that unlocks a range of biological activities. pnas.org Research has shown that these derivatives possess potent anti-inflammatory and antioxidant properties, among others. nih.govnih.gov The transformation from the glycosidic precursor to the aglycone and subsequently to the dialdehyde (B1249045) form is therefore a critical event in determining the bioactivity of olive-derived products. mdpi.com
Significance of Dialdehyde Forms within the Oleuropein Metabolome
The dialdehyde forms of oleuropein derivatives are particularly significant due to their high reactivity and associated biological effects. These compounds are characterized by two aldehyde functional groups, which contribute to their chemical properties and interactions with biological molecules. pnas.org The dialdehydic structure is believed to be crucial for some of the health-promoting effects attributed to extra virgin olive oil. nih.gov
The transformation of oleuropein into its dialdehyde derivatives can occur through enzymatic action during olive processing or through acid-catalyzed hydrolysis. nih.gov The resulting compounds are more lipophilic than their glycosidic precursor, which may enhance their absorption and bioavailability.
Classification and Nomenclature of Oleuropein Dialdehyde Derivatives (e.g., Oleacein (B104066)/3,4-DHPEA-EDA)
The nomenclature of oleuropein's dialdehyde derivatives can be complex, with various names used in scientific literature. oliveoiltimes.com A key derivative is oleacein, which is also known by its more systematic name, 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde (3,4-DHPEA-EDA). nih.gov This name describes its structure as the dialdehydic form of decarboxymethyl elenolic acid linked to hydroxytyrosol. researchgate.netnih.gov
Other related dialdehydic compounds are also formed from similar precursors. For instance, oleocanthal (B1677205) (p-HPEA-EDA) is structurally similar to oleacein but is derived from ligstroside and linked to tyrosol instead of hydroxytyrosol. nih.gov The term "oleuropein aglycone" itself can be ambiguous, as it can refer to a mixture of isomeric forms, including monoaldehydic and dialdehydic structures. oliveoiltimes.com
The International Olive Council (IOC) has made efforts to standardize the nomenclature of these compounds, referring to the dialdehyde form of decarboxymethyl oleuropein aglycone in their analyses. thieme-connect.comnih.gov The systematic naming, such as 3,4-DHPEA-EDA for oleacein, provides a more precise chemical description. The dialdehyde form of oleuropein itself has the chemical formula C17H20O6. nih.gov
Interactive Data Table: Key Oleuropein Dialdehyde Derivatives and Related Compounds
| Compound Name | Common Abbreviation | Systematic Name | Precursor | Key Structural Feature |
| Oleacein | 3,4-DHPEA-EDA | 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde | Oleuropein | Dialdehyde form of decarboxymethyl elenolic acid linked to hydroxytyrosol |
| Oleocanthal | p-HPEA-EDA | p-hydroxyphenylethanol-elenolic acid dialdehyde | Ligstroside | Dialdehyde form of decarboxymethyl elenolic acid linked to tyrosol |
| Oleuropein Aglycone | OLA | - | Oleuropein | Mixture of isomers, including mono- and dialdehydic forms |
| Oleuropein (dialdehyde form) | - | 2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate | Oleuropein Aglycone | Open-ring dialdehyde structure |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20O6 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |
InChI |
InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2- |
InChI Key |
XLPXUPOZUYGVPD-SILLCRNTSA-N |
Isomeric SMILES |
C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Structural Elucidation and Isomeric Forms of Oleuropein Dialdehyde
Generation Pathways of Oleuropein (B1677263) Aglycone and Subsequent Isomerization
The formation of oleuropein dialdehyde (B1249045) is not a direct process but rather the result of a cascade of reactions beginning with the parent compound, oleuropein. The initial and most critical step is the removal of a glucose moiety, which yields the highly reactive oleuropein aglycone. This aglycone then undergoes a series of spontaneous rearrangements to form various isomers, including the dialdehyde structure.
Enzymatic Hydrolysis by β-Glucosidases
The primary pathway for the generation of oleuropein aglycone is through enzymatic hydrolysis. This reaction is catalyzed by β-glucosidase enzymes (EC 3.2.1.21), which cleave the β-glycosidic bond linking the glucose molecule to the secoiridoid structure of oleuropein. frontiersin.orgplos.org This process is a key part of the natural defense mechanism in the olive plant, Olea europaea, where oleuropein is activated into a more reactive form upon tissue damage. nih.gov
The deglycosylation of oleuropein yields glucose and the unstable oleuropein aglycone. frontiersin.orgplos.org This biotransformation is not only a natural process in ripening olives but is also employed industrially to produce bioactive compounds. nih.govnih.gov Various sources of β-glucosidase have been utilized for this purpose, including enzymes from almonds, Lactobacillus plantarum, and Myceliophthora thermophila. frontiersin.org The efficiency of this enzymatic hydrolysis can be influenced by reaction conditions such as pH and temperature. mdpi.com
Non-Enzymatic Rearrangements and Tautomerism
Once formed, the oleuropein aglycone is highly unstable and immediately begins to isomerize. frontiersin.org In aqueous environments, it exists as a dynamic equilibrium mixture of several tautomeric forms. aging-us.comcaldic.com This process involves keto-enolic tautomerism, which facilitates the opening of the heterocyclic ring of the secoiridoid moiety. caldic.comnih.gov
This rearrangement leads to a variety of structures, including open-chain and cyclic forms. The equilibrium between these isomers is sensitive to environmental conditions such as temperature and solvent polarity. aging-us.comnih.gov The initial aglycon product (form A in Figure 1) rearranges into dialdehydic, monoaldehydic, and cyclic hemiacetal forms, among others. frontiersin.orgcaldic.commdpi.com
Structural Isomers of Oleuropein Dialdehyde
The isomerization of oleuropein aglycone results in a complex mixture of structurally related compounds. The dialdehyde form is a key component of this mixture, existing in equilibrium with several other isomers.
| Isomer Type | General Structure | Key Features |
|---|---|---|
| Open Dialdehyde Form | Open-chain | Contains two aldehyde functional groups. nih.gov Also referred to as oleuropeindial. internationaloliveoil.org |
| Hemiacetal (Cyclic) Form | Cyclic | Formed by intramolecular cyclization between an aldehyde and a hydroxyl group. caldic.com Exists as diastereomers. nih.gov |
| Monoaldehyde Form | Cyclic/Enolic | Contains one aldehyde group. frontiersin.org Often the most abundant isomer in olive oil. frontiersin.org |
| Geminal Diol Form | Open-chain | An aldehyde group is hydrated to form a geminal diol. frontiersin.org |
| Dihydropyran Form | Cyclic | A rearranged cyclic ether structure. frontiersin.orgcaldic.com |
Open Dialdehyde Forms
The open dialdehyde form of oleuropein aglycone, sometimes referred to as oleuropeindial, is characterized by the presence of two aldehyde groups in an open-chain structure. aging-us.comnih.govinternationaloliveoil.org This form is conformationally flexible and is a central component in the equilibrium of oleuropein aglycone isomers. aging-us.com Its chemical structure is formally known as 2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate. nih.gov The dialdehydic form (C) is one of the key isomers resulting from the rearrangement of the initial aglycon. frontiersin.orgresearchgate.net
Hemiacetal (Cyclic) Forms
Through intramolecular cyclization, the open dialdehyde form can exist in equilibrium with cyclic hemiacetal structures. aging-us.comcaldic.com This occurs when one of the aldehyde groups reacts with a hydroxyl group within the same molecule. caldic.com This cyclization can result in the formation of different diastereomers. nih.gov Research has identified these cyclic forms using techniques like NMR spectroscopy, confirming their presence in the isomeric mixture of oleuropein aglycone. researchgate.net The exposure of the labile hemiacetal carbon after the removal of glucose is what allows for these transformations. mdpi.com
Monoaldehyde, Geminal Diol, and Dihydropyran Intermediates
The complex equilibrium of oleuropein aglycone also includes several other important isomers. frontiersin.org The monoaldehydic form, which contains a single aldehyde group, is often reported as the most prevalent isomer found in olive oil. mdpi.comfrontiersin.org In addition to the aldehyde forms, a geminal diol can be formed through the hydration of one of the aldehyde groups. frontiersin.org A dihydropyran structure is another key intermediate, formed through rearrangement of the aglycone. frontiersin.orgcaldic.com These various forms—monoaldehyde, dialdehyde, geminal diol, and dihydropyran—coexist in a dynamic equilibrium after the initial enzymatic hydrolysis of oleuropein. frontiersin.orgresearchgate.net
Equilibrium Dynamics between Isomeric Forms in Aqueous and Physiological Media
In aqueous and physiological environments, the dialdehyde form of oleuropein is part of a complex and dynamic equilibrium involving several isomeric structures. This equilibrium is crucial as the different isomers may exhibit distinct biological activities. The process typically begins with the hydrolysis of oleuropein, often catalyzed by β-glucosidase enzymes, to yield oleuropein aglycone. frontiersin.orgmdpi.com This aglycone is unstable and rapidly enters into an equilibrium between multiple forms. frontiersin.org
The primary equilibrium is established between a cyclic hemiacetal form and an open-chain dialdehyde form. caldic.com The open dialdehyde form is considered more conformationally flexible, which may enhance its ability to interact with biological targets. caldic.com This initial equilibrium is further complicated by keto-enol tautomerism, where the dialdehyde (keto form) can convert to its corresponding enol form. caldic.comtu-darmstadt.deorgoreview.com This tautomerism involves the migration of a proton and the shifting of a double bond.
Research has shown that the equilibrium mixture is even more complex, containing other isomers such as a monoaldehydic form, a geminal diol form (resulting from the hydration of an aldehyde group), and a dihydropyran form. frontiersin.orgcaldic.com The dihydropyran isomer can be formed through an intramolecular 1,4-Michaël addition within the enol aldehyde structure and has been identified as a major isomer in solution under certain conditions. researchgate.net The relative abundance of each isomer in the equilibrium is influenced by factors such as the solvent, pH, and the specific structure of the parent compound. For instance, the presence of the methoxycarbonyl group on the oleuropein aglycone structure tends to favor the cyclic hemiacetalic form. caldic.com In contrast, for decarboxymethyl oleuropein aglycone, the equilibrium shifts to favor the open dialdehydic form. caldic.com
The characterization and quantification of these various isomers in solution have been achieved through advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.orgacs.org These methods allow for the identification of the distinct structural forms present at equilibrium.
Table 1: ¹H NMR Spectroscopic Data for Isomeric Forms of Oleuropein Aglycone in Solution
This table presents the characteristic proton NMR chemical shifts for the aldehyde protons of different oleuropein aglycone isomers, which helps in their identification and differentiation in an equilibrium mixture.
| Isomeric Form | Proton Signal (ppm) | Description | Reference |
| Dialdehydic Form | 9.52, 9.60 | Two aldehyde proton signals | frontiersin.org |
| Monoaldehydic Form | 9.80 | Aldehyde proton signal | frontiersin.org |
| Geminal Diol Form | 9.45 | Monodialdehydic proton signal | frontiersin.org |
| General Aldehydic Region | 9.10 - 9.95 | Range for aldehyde proton signals of various isomers | frontiersin.org |
Table 2: LC-MS Data for the Identification of Oleuropein and its Aglycone Isomers
This table summarizes key mass spectrometry data used to identify oleuropein and its related aglycone isomers in various samples.
| Compound/Isomer | Retention Time (t_R), min | [M-H]⁻ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Oleuropein | 27.01 | 539.1771 | - | 377.1241, 307.0822, 275.0920 | csic.es |
| Oleuropein Aglycone Isomers | 4.364 | - | 401.1172 | - | frontiersin.org |
| Oleuropein Aglycone | - | 377.1242 | - | 241.0718 | mdpi.com |
| Oleuropein Aglycon Decarboxymethyl Dialdehyde Form | 40.7 | 319 | - | 195, 165 | tu-darmstadt.de |
Biosynthesis and Occurrence of Oleuropein Dialdehyde Forms
Endogenous Formation in Olea europaea L.
The formation of oleuropein (B1677263) dialdehyde (B1249045) is primarily an endogenous process that occurs when the cellular structure of the olive fruit is disrupted, allowing enzymes to interact with their substrates. Oleuropein itself is synthesized and stored in the fruit and leaves as a defense mechanism against herbivores and pathogens. ucdavis.edu The key step in the formation of its dialdehydic derivatives is the hydrolysis of the oleuropein molecule.
During processes such as crushing and malaxation in olive oil production, the enzyme β-glucosidase hydrolyzes the glycosidic bond in oleuropein. researchgate.netresearchgate.net This action releases glucose and forms the oleuropein aglycone. nih.govmdpi.com The aglycone can then undergo further transformations. One of the major derivatives is the dialdehydic form of decarboxymethyl oleuropein aglycone, also known as oleacein (B104066) (3,4-DHPEA-EDA). researchgate.netnih.gov This conversion from the aglycone is a result of enzymatic action during the processing of the fruit into oil. nih.gov Another related compound is the dialdehydic form of decarboxymethyl ligstroside aglycone (p-HPEA-EDA), also known as oleocanthal (B1677205), which is derived from ligstroside. researchgate.netnih.gov
Oleuropein is a major phenolic compound found in the leaves and unripe fruits of Olea europaea L. ucdavis.eduresearchgate.net However, its direct dialdehydic derivative, oleacein, is typically found in products derived from the processing of olives, most notably virgin olive oil, rather than in the intact fruit or leaves. researchgate.net The crushing and subsequent malaxation steps in olive oil extraction are crucial for the enzymatic reactions that lead to the formation of oleacein. researchgate.netmdpi.com
Olive leaves are a rich source of oleuropein and also contain its derivatives, including oleuropein-aglycone dialdehyde. nih.goveolss.net Hydrolysis products of oleuropein have been isolated from olive leaves. nih.gov Olive seeds also contain a variety of phenolic compounds, including the oleuropein-aglycone dialdehyde (3,4-DHPEA-EDA). ucdavis.edu
In virgin olive oil, the dialdehyde form of decarboxymethyl oleuropein aglycone (oleacein) and the dialdehyde form of decarboxymethyl ligstroside aglycone (oleocanthal) are among the most abundant phenolic compounds. nih.gov The concentration of oleacein in virgin olive oil can vary significantly, with reported ranges from 111 to 285 mg/kg. researchgate.net One study found that the dialdehyde form of decarboxymethyl oleuropein aglycone was a major phenolic compound in monocultivar oils, with concentrations ranging from 60.6 to 347.9 mg/kg depending on the cultivar and growing conditions. nih.gov
Table 1: Distribution of Oleuropein Dialdehyde Forms and Precursors in Olea europaea L. and Derived Products
| Plant Part / Product | Compound | Typical Concentration/Presence |
|---|---|---|
| Olive Fruit (unripe) | Oleuropein | High, can reach up to 14% of dry matter. ucdavis.edu |
| Oleuropein Dialdehyde | Generally not present in intact fruit. researchgate.net | |
| Olive Leaves | Oleuropein | High, can reach up to 14% by weight. eolss.net |
| Oleuropein-aglycone dialdehyde | Present. nih.goveolss.net | |
| Olive Seeds | Oleuropein-aglycone dialdehyde | Present. ucdavis.edu |
| Virgin Olive Oil | Oleacein (3,4-DHPEA-EDA) | Abundant, ranges from 111 to 285 mg/kg. researchgate.net |
| Oleocanthal (p-HPEA-EDA) | Abundant. nih.gov |
The concentration of oleuropein and its dialdehydic derivatives is heavily influenced by the ripeness of the olive fruit and the specific processing methods employed.
Ripening: As the olive fruit ripens, the concentration of oleuropein generally decreases. ucdavis.edunih.gov This decline is part of the natural maturation process, which involves a reduction in bitterness. ucdavis.edu Consequently, the potential for forming high concentrations of oleuropein-derived dialdehydes may also change with the maturity of the fruit at harvest. Studies have shown that during maturation, oleuropein levels fall while the amounts of its aglycone forms can increase. jscholaronline.org For instance, one study observed that as oleuropein decreased during maturation, the oleuropein aglycone in its oxidized aldehyde and hydroxylic forms increased for all studied extra virgin olive oils (EVOOs). jscholaronline.org However, the decarboxymethyl oleuropein aglycone in its dialdehyde form (oleacein) showed varied behavior, decreasing for some cultivars (Arbequina and Manzanilla) and increasing for another (Koroneiki) during ripening. jscholaronline.org The timing of the harvest is therefore a critical factor in determining the final phenolic profile of the olive oil. mdpi.com
Processing: The transformation of oleuropein into its dialdehydic forms is fundamentally linked to the processing of the olives, particularly during olive oil extraction. researchgate.net Key processing steps that influence this transformation include:
Crushing and Malaxation: This is where the enzymatic hydrolysis of oleuropein primarily occurs. researchgate.netresearchgate.net The duration and temperature of malaxation can significantly affect the final concentration of phenolic compounds. Longer malaxation times have been shown to increase the concentration of oleacein and oleocanthal in virgin olive oil. mdpi.com However, prolonged malaxation can also lead to a reduction in the isomers of oleuropein aglycone and the total phenolic content. mdpi.com
Temperature: Drying olive leaves at elevated temperatures (e.g., 60°C) can lower the concentration of total phenolic compounds compared to drying at room temperature. mdpi.comscirp.org For olive oil production, temperature during malaxation is a critical parameter affecting enzyme activity and thus the formation of dialdehydes.
De-stoning: Crushing de-stoned olive pulp has been reported to yield a higher percentage of oleocanthal compared to crushing the whole fruit with the pit. mdpi.com
Table 2: Influence of Ripening and Processing on Oleuropein Dialdehyde Content
| Factor | Effect | Research Finding |
|---|---|---|
| Fruit Ripening | Decreases oleuropein content. ucdavis.edunih.gov | The concentration of decarboxymethyl oleuropein aglycone (dialdehyde form) may increase or decrease depending on the olive cultivar. jscholaronline.org |
| Malaxation Time | Can increase oleacein and oleocanthal. | A study reported an increase in these compounds with longer malaxation, but a decrease in other aglycone isomers. mdpi.com |
| Processing Temperature | High temperatures can degrade phenolic compounds. | Drying leaves at 60°C lowered total phenolic content compared to drying at 25°C. mdpi.com |
| Crushing Method | Affects final phenolic composition. | Crushing de-stoned pulp resulted in higher oleocanthal levels than crushing whole olives. mdpi.com |
Distribution in Olive Fruits, Leaves, and Derived Products
Microbial Transformations Affecting Dialdehyde Formation
Beyond the endogenous enzymatic activity within the olive plant tissues, microorganisms can also play a role in the transformation of oleuropein. The metabolism of oleuropein by certain bacteria, particularly lactic acid bacteria, has been observed. nih.govmdpi.com These microbes can hydrolyze oleuropein, contributing to the formation of its derivatives. mdpi.com
During processes like table olive fermentation, the microbiota present can lead to the degradation of secoiridoids. mdpi.com Lactobacillus plantarum, a species of lactic acid bacteria, has been specifically identified as capable of converting oleuropein into hydroxytyrosol (B1673988). nih.gov This microbial action involves the breakdown of oleuropein, a pathway that is parallel to the formation of dialdehydic intermediates. The deglycosylation of oleuropein by gut microbiota has also been described, where the aglycone is further metabolized. mdpi.com While the primary route for oleacein formation in virgin olive oil is considered to be the endogenous enzymes from the fruit, microbial activity, especially in products like fermented table olives, represents another pathway for oleuropein transformation. ucdavis.edumdpi.com
Mechanistic Investigations of Biological Activities of Oleuropein Dialdehyde Preclinical Models
Cellular Antioxidant Defense Mechanisms
Oleuropein (B1677263) dialdehyde (B1249045) demonstrates robust antioxidant capabilities through multiple mechanisms, including the direct neutralization of reactive species and the modulation of endogenous antioxidant systems.
Oleuropein dialdehyde has been shown to be a potent scavenger of various reactive oxygen species (ROS). Studies have demonstrated its ability to directly interact with and neutralize superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl). researchgate.net In comparative studies, oleacein (B104066) proved to be a stronger scavenger of superoxide anions than hydrogen peroxide. researchgate.net The antioxidant capacity of oleuropein and its derivatives is linked to the ortho-diphenolic group in their structure, which can donate a hydrogen atom to stabilize oxygen radicals. nih.govmdpi.com
A study comparing the antioxidant activities of oleuropein and its dialdehydic derivative, oleacein, found that oleacein was more potent in scavenging certain ROS. researchgate.net For instance, while oleuropein did not scavenge HOCl, oleacein exhibited an IC₅₀ of 1.5 µM. researchgate.net This direct scavenging activity contributes to the protection of cellular components from oxidative damage.
Table 1: ROS Scavenging Activity of Oleuropein Dialdehyde (Oleacein)
| Reactive Oxygen Species | Scavenging Effect | Reference |
|---|---|---|
| Superoxide Anion (O₂⁻) | Strong scavenger | researchgate.net |
| Hydrogen Peroxide (H₂O₂) | Weaker scavenger compared to O₂⁻ | researchgate.net |
| Hypochlorous Acid (HOCl) | Potent scavenger (IC₅₀ = 1.5 µM) | researchgate.net |
In addition to ROS, oleuropein dialdehyde effectively scavenges reactive nitrogen species (RNS), which are also implicated in cellular damage. Research has shown that oleuropein and its derivatives can significantly decrease the formation of nitric oxide (NO) and peroxynitrite (ONOO⁻) in both cell-free and cellular systems. researchgate.net In lipopolysaccharide (LPS)-stimulated monocytes, oleacein at concentrations between 1–10 µM significantly reduced the formation of nitrogen species. researchgate.net This activity helps to mitigate the cytotoxic effects of excessive RNS production.
Beyond direct scavenging, oleuropein dialdehyde can enhance the cell's own antioxidant defenses by modulating the activity of endogenous antioxidant enzymes. This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comsemanticscholar.org
Upon activation by compounds like oleuropein, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of phase II detoxifying and antioxidant enzymes. semanticscholar.org Studies have shown that oleuropein treatment can increase the levels of several key antioxidant enzymes, including:
Superoxide dismutase (SOD)
Catalase (CAT)
Glutathione (B108866) peroxidase (GPx)
Glutathione reductase (GR)
Heme oxygenase-1 (HO-1)
NAD(P)H quinone dehydrogenase 1 (NQO-1) researchgate.netnih.govphypha.ir
For example, in spontaneously hypertensive rats, oleuropein administration led to increased levels of Nrf2 and its downstream targets NQO-1 and HO-1 in the paraventricular nucleus of the hypothalamus. semanticscholar.orgnih.gov This upregulation of the Nrf2 pathway contributes to improved mitochondrial function and reduced oxidative stress. nih.gov
The culmination of oleuropein dialdehyde's antioxidant activities results in the significant protection of cells from oxidative damage. In vitro studies have repeatedly demonstrated its ability to shield various cell types from injury induced by oxidative stressors.
One notable example is the protection of human red blood cells (RBCs) from oxidative hemolysis. A study comparing the protective effects of several olive oil polyphenols found that 3,4-DHPEA-EDA (oleacein) offered the most potent protection against oxidative damage induced by a radical initiator. researchgate.netnih.gov The order of protective activity at a concentration of 20 µM was found to be 3,4-DHPEA-EDA > hydroxytyrosol (B1673988) > oleuropein > 3,4-DHPEA-EA. researchgate.netnih.gov Even at a low concentration of 3 µM, 3,4-DHPEA-EDA still exhibited significant protective activity. nih.gov
Furthermore, oleuropein and its derivatives have been shown to inhibit lipid peroxidation, a key process in cellular membrane damage. mdpi.comnih.govresearchgate.net They can reduce the formation of malondialdehyde (MDA), a marker of lipid peroxidation, in various experimental models. nih.govdavidpublisher.com
Table 2: Protective Effects of Oleuropein Dialdehyde (3,4-DHPEA-EDA) on Red Blood Cells
| Compound | Concentration | Protective Effect against Oxidative Hemolysis | Reference |
|---|---|---|---|
| 3,4-DHPEA-EDA | 20 µM | Most potent protection | researchgate.netnih.gov |
| 3,4-DHPEA-EDA | 3 µM | Significant protection | nih.gov |
| Hydroxytyrosol | 20 µM | Less potent than 3,4-DHPEA-EDA | researchgate.netnih.gov |
| Oleuropein | 20 µM | Less potent than 3,4-DHPEA-EDA and Hydroxytyrosol | researchgate.netnih.gov |
Modulation of Endogenous Antioxidant Enzyme Systems
Anti-inflammatory Pathway Modulation
Oleuropein dialdehyde exerts significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.
Preclinical studies have consistently shown that oleuropein and its dialdehydic form can suppress the expression and activity of several critical pro-inflammatory molecules.
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): In models of inflammation, such as LPS-stimulated macrophages, oleuropein has been found to reduce the expression of both COX-2 and iNOS. mdpi.comebi.ac.uk This leads to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively, which are key mediators of inflammation. researchgate.netnih.gov
Matrix Metalloproteinases (MMPs): Oleuropein has been shown to inhibit the expression of MMPs, such as MMP-1 and MMP-13, in human osteoarthritis chondrocytes stimulated with IL-1β. nih.gov MMPs are enzymes that degrade the extracellular matrix, contributing to tissue damage in inflammatory conditions.
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): Oleuropein and its aglycone have demonstrated the ability to attenuate the production of the pro-inflammatory cytokines TNF-α and IL-1β in various inflammatory models. mdpi.commdpi.com For instance, in a mouse model of carrageenan-induced pleurisy, oleuropein aglycone reduced the production of both TNF-α and IL-1β. mdpi.com Similarly, oleuropein glycoside was found to decrease the concentration of IL-1β in human mononuclear cells. mdedge.com The inhibition of these cytokines is often linked to the suppression of the NF-κB signaling pathway. nih.govmdpi.com
Table 3: Inhibition of Pro-inflammatory Mediators by Oleuropein and its Derivatives
| Mediator | Model System | Effect | Reference |
|---|---|---|---|
| COX-2 | Dextran sulfate (B86663) sodium-induced colitis in mice | Reduction | mdpi.com |
| iNOS | LPS-stimulated murine macrophages | Downregulation of gene expression | nih.gov |
| MMP-1, MMP-13 | IL-1β-stimulated human osteoarthritis chondrocytes | Inhibition of expression | nih.gov |
| TNF-α | Carrageenan-induced pleurisy in mice | Attenuation of production | mdpi.com |
| IL-1β | LPS-stimulated human whole blood cells | Inhibition of production | nih.gov |
Disruption of Inflammatory Signaling Cascades (e.g., p38 MAPK, NF-κB)
Oleuropein and its derivatives have been shown to interfere with inflammatory signaling cascades. Specifically, oleuropein has been found to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in various models. nih.govebi.ac.uk This inhibitory action on p38 MAPK is crucial as this pathway is a key regulator of the production of pro-inflammatory cytokines. nih.gov
Furthermore, oleuropein has demonstrated the ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In models of inflammation, oleuropein has been observed to suppress the activation of NF-κB, a critical transcription factor for inflammatory gene expression. frontiersin.org This is achieved, at least in part, by preventing the phosphorylation of the inhibitory kappa B (IκB) protein, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus. researchgate.net The inhibition of both the p38 MAPK and NF-κB pathways underscores the potent anti-inflammatory potential of oleuropein derivatives at the molecular level. ebi.ac.uk
Regulation of Immune Cell Activation and Function (e.g., Neutrophil Oxidative Burst, Monocyte Nitric Oxide Production)
The dialdehydic form of oleuropein, also known as oleacein, has shown significant regulatory effects on immune cell functions. It has been reported to be a more potent inhibitor of the neutrophil oxidative burst induced by both formyl-met-leu-phenylalanine (f-MLP) and phorbol–myristate–acetate (B1210297) (PMA) compared to its parent compound, oleuropein. researchgate.net Specifically, oleacein exhibited lower IC50 values for the reduction of the oxidative burst, indicating greater potency. researchgate.net It also strongly inhibits myeloperoxidase release from neutrophils. researchgate.net
In the context of monocytes, both oleuropein and its dialdehydic form can significantly decrease the production of nitrogen species, including nitric oxide (NO), by lipopolysaccharide (LPS)-stimulated monocytes in a concentration-dependent manner. researchgate.net Oleuropein has been shown to enhance nitric oxide production in LPS-challenged mouse macrophages by increasing the expression of inducible nitric oxide synthase (iNOS). nih.gov This modulation of immune cell activity, by curbing excessive oxidative responses in neutrophils and regulating NO production in monocytes, highlights the immunomodulatory role of oleuropein dialdehyde. researchgate.netmdedge.com
Antiproliferative and Chemopreventive Activities in In Vitro Models
Impact on Cancer Cell Line Proliferation and Viability
The dialdehydic form of oleuropein has demonstrated significant antiproliferative effects across various cancer cell lines. Studies have shown that oleuropein and its derivatives can reduce the viability and proliferation of cancer cells in a dose- and time-dependent manner. mdpi.com For instance, in breast cancer cell lines such as MCF-7 and MDA-MB-231, oleuropein treatment led to a notable decrease in cell viability. mdpi.comffhdj.com Similar inhibitory effects on cell proliferation have been observed in other cancer types, including hepatocellular carcinoma and colon cancer cells. mdpi.comunipa.it Notably, the antiproliferative action appears to be selective for tumor cells, with less impact on healthy cells. nih.gov
Interactive Table: Effect of Oleuropein on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration | Effect on Viability | Reference |
| MCF-7 | Breast Cancer | 150 µM (LC50) | Decreased | researchgate.net |
| MDA-MB-231 | Breast Cancer | 200 µM (LC50) | Decreased | researchgate.net |
| OVCAR-3 | Ovarian Cancer | ~200 µg/mL (IC50) | Decreased | mdpi.com |
| HepG2 | Hepatocellular Carcinoma | 20-100 µM | Decreased | mdpi.com |
| HT-29 | Colon Cancer | 25-50 µM | Inhibited | unipa.it |
| SW480 | Colon Cancer | 25-50 µM | Inhibited | unipa.it |
Modulation of Cell Cycle Progression
Oleuropein and its dialdehyde form have been found to modulate cell cycle progression in cancer cells, contributing to their antiproliferative effects. Research has shown that oleuropein can induce cell cycle arrest at different phases. For example, in breast cancer cells, it has been reported to cause an accumulation of cells in the S phase and the G2/M phase. nih.govresearchgate.net In some instances, a sub-G1 phase accumulation has also been observed, which is indicative of apoptosis. mdpi.com This cell cycle arrest is often mediated by the modulation of key regulatory proteins. researchgate.net For example, the upregulation of p21, a cyclin-dependent kinase inhibitor, has been implicated in the S-phase delay induced by oleuropein in MDA-MB-231 breast cancer cells. nih.gov
Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)
A crucial aspect of the anticancer activity of oleuropein dialdehyde is its ability to induce programmed cell death, primarily through apoptosis and autophagy. In various cancer cell lines, including breast, colon, and ovarian cancer, oleuropein treatment has been shown to significantly increase the percentage of apoptotic cells. mdpi.commdpi.com This induction of apoptosis is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspases. nih.gov
Furthermore, oleuropein and its aglycone have been identified as inducers of autophagy. olivonews.it In some cancer cell models, autophagy acts as a tumor-suppressive mechanism. nih.gov Oleuropein aglycone can induce autophagy by activating the AMPK/mTOR signaling pathway. olivonews.it The dual ability to trigger both apoptosis and autophagy highlights the multifaceted approach by which oleuropein dialdehyde can eliminate cancer cells.
Interference with Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress, Unfolded Protein Response)
The endoplasmic reticulum (ER) is a critical organelle for protein folding, and disruptions in its function lead to ER stress and the activation of the unfolded protein response (UPR). nih.govfrontiersin.org While the direct effects of oleuropein dialdehyde on ER stress and the UPR are still an emerging area of research, some studies suggest a potential link. The accumulation of misfolded proteins, which triggers the UPR, can be a consequence of cellular stress induced by various compounds. nih.govmdpi.com It is plausible that the pro-oxidant activity of oleuropein at higher concentrations could contribute to ER stress. mdpi.com The UPR is a complex signaling network that can either promote cell survival or, under prolonged stress, trigger apoptosis. nih.gov In neuroblastoma cells, oleuropein aglycone has been shown to induce autophagy through a mechanism involving an increase in cytoplasmic calcium from the endoplasmic reticulum, which suggests an interplay with ER functions. nih.gov Further investigation is needed to fully elucidate how oleuropein dialdehyde specifically modulates the intricate pathways of ER stress and the UPR in cancer cells.
Suppression of Angiogenesis-Related Factors (in experimental models of inflammatory angiogenesis)
The dialdehydic form of oleuropein aglycone, a key metabolite of oleuropein, has demonstrated significant anti-angiogenic properties in various preclinical models, particularly in the context of inflammation-driven angiogenesis. Research indicates that its mechanism of action involves the modulation of several critical signaling pathways and factors that promote the formation of new blood vessels.
In experimental settings, oleuropein and its derivatives have been shown to inhibit the expression of key pro-angiogenic molecules. Studies have highlighted the ability of oleuropein aglycone (OleA) to decrease the levels of senescence-associated secretory phenotype (SASP) pro-angiogenic factors. nih.gov When endothelial progenitor cells and mature microvascular endothelial cells were exposed to media from fibroblasts treated with OleA, both vasculogenesis and angiogenesis were inhibited. nih.gov This effect was linked to a decrease in matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator, providing a mechanistic basis for its anti-angiogenic activity. nih.gov
Furthermore, oleuropein has been found to suppress the expression of Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR), which are pivotal for initiating angiogenesis. nih.govresearchgate.net In a melanoma allograft model, dietary oleuropein supplementation blocked the high-fat diet-induced expression of VEGF-A, VEGF-C, VEGF-D, VEGFR-2, and VEGFR-3 in tumor tissues. nih.gov This suppression of the VEGF/VEGFR axis is a crucial mechanism for inhibiting angiogenesis. nih.gov The compound also downregulates Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that controls the expression of genes involved in angiogenesis, including VEGF. nih.govmdpi.com
In the context of inflammatory angiogenesis, oleuropein demonstrates anti-angiogenic activity by reducing the activity of MMP-9 and inhibiting the expression of Cyclooxygenase-2 (COX-2). researchgate.netmdpi.comresearchgate.net MMPs are essential for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and tube formation, while COX-2 is involved in the production of prostaglandins (B1171923) that promote inflammation and angiogenesis. researchgate.netmdpi.com By targeting these factors, the dialdehydic form of oleuropein effectively disrupts the inflammatory processes that fuel aberrant blood vessel growth. researchgate.netaging-us.com
Table 1: Effects of Oleuropein and its Derivatives on Angiogenesis-Related Factors
| Factor | Effect | Experimental Model | Reference |
|---|---|---|---|
| VEGF-A, -C, -D | Expression Decreased | Melanoma Allograft in Mice | nih.gov |
| VEGFR-2, -3 | Expression Decreased | Melanoma Allograft in Mice | nih.gov |
| HIF-1α | Expression Decreased | Melanoma Allograft in Mice; Colon Cancer Cells | nih.govmdpi.com |
| MMP-9 | Activity/Expression Decreased | Endothelial Cells; DSS-Induced Colitis in Mice | nih.govresearchgate.netmdpi.com |
| COX-2 | Expression Decreased | Endothelial Cells; DSS-Induced Colitis in Mice | nih.govresearchgate.netmdpi.com |
| Pro-angiogenic Factors | Levels Decreased | Senescent Fibroblasts | nih.gov |
Neuroprotective and Neuromodulatory Effects in Preclinical Models
Protection against Neuronal Oxidative Stress and Apoptosis
The neuroprotective capacity of oleuropein and its metabolites, including the dialdehyde form, is significantly attributed to their ability to counteract oxidative stress and inhibit apoptotic pathways in neurons. nih.govnih.gov Oxidative stress is a major contributor to the pathophysiology of neurodegenerative diseases. mdpi.com Preclinical studies have shown that oleuropein pretreatment can attenuate oxidative damage in the brain. nih.gov
In a rat model of cognitive dysfunction, oleuropein administration significantly inhibited lipid peroxidation and reduced levels of malondialdehyde (MDA) and nitrite (B80452) in the hippocampus. nih.gov It also enhanced the activity of crucial antioxidant enzymes such as catalase (CAT) and glutathione peroxidase (GPx). nih.gov These findings indicate a potent capacity to suppress oxidative and nitrosative stress. nih.gov
Beyond its antioxidant effects, oleuropein demonstrates direct anti-apoptotic activity. researchgate.net Apoptosis, or programmed cell death, is a key process in neuronal loss associated with neurodegenerative conditions and ischemic brain injury. nih.govus.es In a neonatal mouse model of hypoxia-ischemia, pretreatment with oleuropein significantly reduced the overexpression of caspase-3, a critical executioner enzyme in the apoptotic cascade. us.es Other studies have confirmed its anti-apoptotic properties by showing a decrease in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 following spinal cord injury in rats. researchgate.net This modulation of key apoptotic regulators underscores its potential to prevent neuronal death in response to injury and stress. researchgate.netus.es
Inhibition of Protein Aggregation (e.g., Tau fibrillization)
A hallmark of several neurodegenerative diseases, known as tauopathies, is the aggregation of the microtubule-associated protein Tau into neurofibrillary tangles. nih.gov The aglycone form of oleuropein, which exists in equilibrium with its dialdehydic tautomer, has emerged as a potent inhibitor of Tau aggregation. nih.govcaldic.com
In vitro studies have demonstrated that oleuropein aglycone inhibits the fibrillization of both wild-type and P301L mutant Tau proteins, the latter being associated with frontotemporal dementia. nih.govcaldic.com Its inhibitory activity has been found to be more potent than that of methylene (B1212753) blue, a well-known reference inhibitor of Tau aggregation. nih.govcaldic.com At a concentration of 10 µM, oleuropein aglycone showed an 84% inhibition of P301L-Tau aggregation. caldic.com
The proposed mechanism for this inhibition involves the dialdehyde moiety of the molecule. caldic.comresearchgate.net It is suggested that the aldehyde groups form a stable adduct with lysine (B10760008) residues within the Tau protein. caldic.com This interaction locks Tau in an unfolded conformation, preventing its transition into the β-sheet structure that is characteristic of amyloid fibrils. caldic.com This ability to interfere with the pathological aggregation of Tau highlights a key mechanism for the neuroprotective effects observed for oleuropein derivatives. researchgate.netcaldic.com
Table 2: Inhibition of Tau Protein Aggregation by Oleuropein Derivatives
| Compound | Target Protein | Inhibition (%) at 10 µM | IC50 Value | Reference |
|---|---|---|---|---|
| Oleuropein Aglycone | P301L-Tau | 84 ± 4% | Not specified | caldic.com |
| Oleuropein | P301L-Tau | 67 ± 18% | Not specified | caldic.com |
| Hydroxytyrosol | P301L-Tau | 51 ± 15% | Not specified | caldic.com |
| Methylene Blue (Reference) | P301L-Tau | 75 ± 3% | Not specified | caldic.com |
Modulation of Neuroinflammation
Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a critical component in the progression of many neurodegenerative disorders. nih.govmdpi.com Oleuropein and its metabolites have been shown to exert potent anti-neuroinflammatory effects in preclinical models. nih.gov The mechanism involves deactivating microglia and astrocytes, thereby reducing the release of pro-inflammatory mediators. nih.gov
In a mouse model of neonatal hypoxic-ischemic brain injury, oleuropein pretreatment significantly reduced the levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the brain 24 hours after the insult. us.es The activation of microglia is a central event in neuroinflammation, leading to the production of cytokines and reactive oxygen species that can exacerbate neuronal damage. mdpi.comfrontiersin.org By suppressing the activation of these immune cells and the subsequent inflammatory cascade, oleuropein helps to create a more favorable environment for neuronal survival. us.esfrontiersin.org Computational studies have also suggested that oleuropein can interact with Toll-like receptor 4 (TLR-4), a key receptor involved in initiating inflammatory responses in the brain, potentially limiting neuro-COVID effects and other neurological disorders. semanticscholar.orgresearchgate.net
Interactions with Neural Receptors and Enzymes (e.g., GABA aminotransferase, Tyrosine 3-hydroxylase)
Computational modeling studies have predicted specific interactions between the dialdehydic forms of oleuropein aglycones and key neural enzymes, suggesting additional neuromodulatory mechanisms. aging-us.com Using a Prediction of Activity Spectra for Substances (PASS) analysis, the open dialdehydic form of oleuropein aglycone (OA) was predicted to act as a GABA aminotransferase inhibitor with a high probability (Pa = 0.433). aging-us.com GABA aminotransferase is the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Inhibition of this enzyme would lead to increased GABA levels, potentially resulting in calming or anti-convulsant effects.
The same computational study predicted that the open dialdehydic form of decarboxymethyl oleuropein aglycone (DOA), another related compound, could function as a Tyrosine 3-hydroxylase inhibitor (Pa = 0.407). aging-us.com Tyrosine 3-hydroxylase (also known as tyrosine 3-monooxygenase) is the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. nih.govnih.gov Inhibition of this enzyme would decrease the production of these neurotransmitters, which could have wide-ranging effects on mood, cognition, and motor control. While these findings are based on in silico predictions and await experimental confirmation, they point towards novel and specific mechanisms through which oleuropein dialdehyde may exert its neuromodulatory effects. aging-us.com
Cardioprotective and Vascular Regulatory Mechanisms in Preclinical Models
The cardioprotective effects of oleuropein and its metabolites, including the dialdehydic form oleacein, are supported by numerous preclinical studies. nih.govnih.gov These effects are multifaceted, involving antioxidant actions, anti-inflammatory properties, and direct regulation of vascular function. mdpi.comrevportcardiol.org
One key mechanism is the inhibition of endothelial activation and leukocyte adhesion, an early step in the development of atherosclerosis. researchgate.net Oleacein has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells. researchgate.net This action decreases the adhesion of monocytes to the vascular wall, a critical event in the formation of atherosclerotic plaques. researchgate.net
Furthermore, oleuropein and its derivatives contribute to improved endothelial function and possess anti-atherosclerotic properties. mdpi.comrevportcardiol.org In animal models, oleuropein administration has been linked to a reduction in serum total cholesterol and LDL cholesterol, as well as a decrease in the atherogenic index. revportcardiol.org Combination therapies including oleuropein have been shown to reduce infarct size in models of myocardial infarction, an effect attributed to the suppression of apoptosis and enhanced antioxidant defenses in the heart. nih.gov The compound also improves hypertension and prevents increases in NADPH oxidase activity, a major source of oxidative stress in the vasculature. revportcardiol.org While some predictive models suggest that the cyclic hemiacetalic form of oleuropein aglycone may be more associated with cardiotonic and vasodilator activities, the established anti-inflammatory and anti-atherogenic effects of the dialdehydic form (oleacein) confirm its significant role in cardiovascular protection. aging-us.comresearchgate.net
Attenuation of Endothelial Dysfunction Markers (e.g., ICAM-1, VCAM-1, E-selectin)
Endothelial activation and the subsequent expression of adhesion molecules are critical early steps in the development of atherosclerosis. Oleuropein dialdehyde has been shown in preclinical models to interfere with this process by down-regulating key endothelial dysfunction markers.
In studies using human umbilical vein endothelial cells (HUVEC), oleuropein aglycone (OleA) demonstrated a potent ability to modulate the expression of these markers. It has been shown to reduce the cell surface expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). encyclopedia.pubmdpi.comnih.gov This effect was linked to a corresponding decrease in the mRNA levels of these adhesion molecules, suggesting a regulatory action at the gene expression level. nih.gov The inhibitory concentration (IC50) for this effect was found to be less than 1 µM, indicating high potency at physiologically relevant concentrations. nih.gov Furthermore, research indicates that oleacein, the dialdehydic form of decarboxymethyl elenolic acid linked to hydroxytyrosol, inhibits the expression of VCAM-1, ICAM-1, and E-selectin, thereby reducing the adhesion of monocytes to endothelial cells. researchgate.net
| Marker | Model System | Observed Effect | Reference |
|---|---|---|---|
| ICAM-1 (Intercellular Adhesion Molecule-1) | Human Umbilical Vascular Endothelial Cells (HUVEC) | Reduced cell surface expression and mRNA levels. | encyclopedia.pubmdpi.comnih.gov |
| VCAM-1 (Vascular Cell Adhesion Molecule-1) | Human Umbilical Vascular Endothelial Cells (HUVEC) | Reduced cell surface expression and mRNA levels. | encyclopedia.pubmdpi.comnih.gov |
| E-selectin | Human Umbilical Vascular Endothelial Cells (HUVEC) | Inhibited expression. | researchgate.net |
Impact on Lipid Metabolism and Cholesterol Homeostasis (e.g., LDL oxidation, cholesterol efflux)
The modulation of lipid metabolism is a cornerstone of cardiovascular protection. Oleuropein dialdehyde has been investigated for its role in preventing the oxidation of low-density lipoprotein (LDL), a key event in atherogenesis, and in promoting cholesterol efflux.
Studies have demonstrated that oleuropein and its aglycone form can inhibit the copper sulphate-induced oxidation of LDL. nih.gov Specifically, oleuropein aglycone has been shown to contribute to a hypocholesterolemic effect. In preclinical trials with rats fed a cholesterol-rich diet, the administration of oleuropein aglycone resulted in significantly lower serum levels of total cholesterol, triglycerides, and LDL. encyclopedia.pubmdpi.com This was accompanied by an enhancement of antioxidant enzyme activities, suggesting a protective role against lipid peroxidation. mdpi.com Beyond inhibiting LDL oxidation, oleuropein aglycone has been reported to promote cholesterol efflux, an important process for preventing the accumulation of cholesterol in the arterial wall and enhancing atheroprotective actions. encyclopedia.pubmdpi.com
| Parameter | Model System | Observed Effect | Reference |
|---|---|---|---|
| LDL Oxidation | In vitro (copper sulphate-induced) | Inhibition of LDL oxidation. | mdpi.comnih.gov |
| Serum Total Cholesterol | Wistar rats on a cholesterol-rich diet | Significantly down-regulated. | encyclopedia.pubmdpi.com |
| Serum Triglycerides | Wistar rats on a cholesterol-rich diet | Significantly down-regulated. | encyclopedia.pubmdpi.com |
| Serum LDL | Wistar rats on a cholesterol-rich diet | Significantly down-regulated. | encyclopedia.pubmdpi.com |
| Cholesterol Efflux | In vitro models | Promoted cholesterol efflux. | encyclopedia.pubmdpi.com |
Modulation of Platelet Aggregation
While several studies have highlighted the anti-platelet aggregation effects of olive oil phenolic compounds, particularly oleuropein and hydroxytyrosol, direct evidence for the dialdehydic form is less established. nih.govimrpress.com Preclinical research has shown that oleuropein can inhibit platelet aggregation induced by agents like collagen. nih.gov Similarly, an extract from Olea europaea leaves demonstrated a significant dose-dependent reduction in platelet activation in healthy male subjects. nih.gov The proposed mechanism involves the inhibition of phospholipase C activation and arachidonic acid metabolism. nih.gov Although these findings point to a general anti-platelet effect of olive secoiridoids, further research is required to specifically attribute this activity to the oleuropein dialdehyde form and to fully elucidate its distinct mechanism of action.
Angiotensin II Signaling Interference
Angiotensin II is a potent vasoconstrictor and pro-oxidative agent that can impair the function of endothelial progenitor cells (EPCs), which are vital for vascular repair. Oleacein (oleuropein dialdehyde) has been shown to directly counteract the detrimental effects of angiotensin II on these cells. nih.gov
In a study where EPCs were exposed to angiotensin II, pretreatment with oleacein resulted in a significant restoration of cellular functions. nih.gov Specifically, oleacein increased the proliferation and telomerase activity of EPCs, while decreasing the percentage of senescent (aged) cells and the formation of intracellular reactive oxygen species (ROS) induced by angiotensin II. nih.gov Furthermore, oleacein restored the migration, adhesion, and tube formation capabilities of EPCs that were diminished by angiotensin II, and these effects were observed in a concentration-dependent manner. nih.gov The underlying mechanism for this protection was linked to the activation of the Nrf-2 (NF-E2-related factor 2) transcription factor and a subsequent increase in the expression of heme oxygenase-1 (HO-1), a key antioxidant and cytoprotective enzyme. nih.gov
Metabolic Homeostasis Regulation in Preclinical Models
Influence on Adipogenesis and Adipocyte Differentiation
Adipogenesis, the process by which pre-adipocytes differentiate into mature adipocytes, is a key target for managing metabolic disorders. Oleuropein and its dialdehyde form, oleacein, have been shown to inhibit this process.
Studies on human mesenchymal stem cells (MSCs) revealed that oleuropein reduces the expression of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis, thereby inhibiting adipocyte differentiation. nih.govresearchgate.net More specifically, research focusing on oleacein demonstrated its potent anti-adipogenic effects in adipocytes differentiated from both healthy and diabetic human adipose-derived stem cells (hASCs). nih.gov Treatment with oleacein during adipogenic differentiation led to significantly smaller lipid droplets. nih.gov Microarray analysis confirmed that oleacein treatment significantly downregulated genes related to lipid metabolism. nih.govsemanticscholar.org These findings indicate that oleacein prevents adipocyte differentiation by downregulating key adipogenesis-related genes. nih.gov
| Model System | Key Molecular Target/Process | Observed Effect of Oleacein | Reference |
|---|---|---|---|
| Adipocytes from human adipose stem cells (hASCs) | Adipocyte Differentiation | Inhibited differentiation, resulting in smaller lipid droplets. | nih.gov |
| Adipocytes from hASCs | Lipid Metabolism-Related Genes | Significantly downregulated. | nih.govsemanticscholar.org |
| 3T3-L1 cells | PPARγ and FAS protein levels | Lowered protein levels. | semanticscholar.org |
Regulation of Lipid Accumulation
Beyond inhibiting the formation of new fat cells, oleuropein dialdehyde directly impacts the accumulation of lipids within existing cells. In vitro studies have consistently shown that oleacein strongly inhibits lipid accumulation. semanticscholar.org
In a study using 3T3-L1 preadipocytes, oleacein was found to suppress intracellular triglyceride accumulation during differentiation. semanticscholar.orgcore.ac.uk This was associated with the downregulation of key transcription factors like PPARγ and their target genes. core.ac.uk Research using adipocytes derived from human adipose stem cells further confirmed that oleacein treatment significantly inhibited lipid formation. nih.gov This effect on reducing lipid accumulation in macrophages is reportedly mediated through the activation of the SRB1 receptor and ABC transporters. semanticscholar.org Collectively, these findings suggest that oleuropein dialdehyde can effectively reduce cellular lipid storage, a key factor in improving metabolic health. frontiersin.orgnih.gov
Effects on Glucose Metabolism and Insulin (B600854) Sensitivity Pathways
Preclinical research highlights the significant role of oleuropein and its derivatives in modulating glucose homeostasis. In skeletal muscle, a primary site for glucose disposal, oleuropein has been shown to enhance glucose uptake. nih.govdoi.org This effect is largely attributed to the promotion of glucose transporter 4 (GLUT4) translocation to the cell membrane. nih.govdoi.org
The underlying mechanism appears to be independent of the classical insulin signaling pathway involving protein kinase B (Akt). nih.govdoi.org Instead, studies suggest that oleuropein activates the AMP-activated protein kinase (AMPK) pathway. nih.govdoi.orgnih.gov Activation of AMPK is a critical step that subsequently leads to increased GLUT4 translocation, thereby facilitating greater glucose entry into the cells. nih.govnih.gov This AMPK-dependent mechanism is noteworthy as it mirrors the pathway through which exercise is known to improve insulin sensitivity in skeletal muscle. doi.org
In C2C12 myotube cells, a model for skeletal muscle, oleuropein was found to increase the presence of GLUT4 protein in the plasma membrane by 1.8-fold. semanticscholar.org Furthermore, it has demonstrated the ability to counteract palmitic acid-induced insulin resistance in these cells. nih.govsemanticscholar.org In ex-vivo studies using isolated rat soleus muscles, oleuropein administration rescued insulin-stimulated glucose transport that had been impaired by palmitate. rbmb.net This restoration was linked to the full recovery of Akt substrate of 160 kDa (AS160) phosphorylation, a key downstream target of AMPK, further solidifying the role of the AMPK-dependent mechanism. rbmb.net
Modulation of Key Metabolic Enzymes (e.g., lipase, glycerol (B35011) dehydrogenase, pepsin)
The dialdehydic form of oleuropein has been investigated for its ability to modulate the activity of various enzymes crucial to metabolic processes. Research indicates that oleuropein exhibits a dual effect on digestive enzymes. It has been shown to act as an activator for pepsin, an enzyme involved in protein digestion. researchgate.net Conversely, it demonstrates inhibitory effects on several other metabolic enzymes. researchgate.net
Studies have reported its inhibitory action against lipase, an enzyme essential for the breakdown of fats. researchgate.net Additionally, oleuropein has been found to inhibit the activity of glycerol dehydrogenase, glycerol-3-phosphate dehydrogenase, and glycerokinase, which are involved in glycerol and lipid metabolism. researchgate.net This suggests a potential role for oleuropein dialdehyde in influencing the digestion and metabolism of proteins and lipids through direct interaction with these key enzymes.
Summary of Preclinical Effects on Glucose Metabolism and Enzymes
| Biological Activity | Model System | Key Findings | Primary Mechanism |
|---|---|---|---|
| Enhanced Glucose Uptake | Rat skeletal muscle, C2C12 myotubes | Increased glucose transport and GLUT4 translocation. nih.govnih.govsemanticscholar.org | Activation of AMPK pathway. doi.orgnih.gov |
| Improved Insulin Sensitivity | C2C12 myotubes, rat soleus muscle | Prevented palmitic acid-induced insulin resistance; restored insulin-stimulated glucose transport. nih.govrbmb.net | AMPK-dependent restoration of AS160 phosphorylation. rbmb.net |
| Enzyme Modulation | In vitro enzyme assays | Activates pepsin; inhibits lipase, glycerol dehydrogenase, glycerol-3-phosphate dehydrogenase, and glycerokinase. researchgate.net | Direct interaction with enzymes. researchgate.net |
Antimicrobial and Antiviral Efficacy in In Vitro Studies
The dialdehyde form of oleuropein is recognized for its significant antimicrobial and antiviral properties, which have been explored in various in vitro settings.
Inhibition of Bacterial Growth (e.g., Pathogenic Bacteria, Arcobacter-like species)
The antimicrobial activity of oleuropein and its derivatives is a well-documented biochemical function. nih.gov The dialdehydic form, in particular, is considered a potent antimicrobial agent. Its efficacy has been observed against a range of pathogenic bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes in bacteria, leading to the inhibition of their growth and proliferation.
Reduction of Biofilm Formation
Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to antimicrobial agents. The ability of a compound to interfere with biofilm formation is a critical aspect of its antimicrobial potential. Research into the dialdehyde form of oleuropein suggests that it can effectively reduce the formation of these resilient bacterial communities, thereby diminishing their pathogenic potential.
Antiviral Mechanisms against Specific Viral Targets (e.g., SARS-CoV-2 proteins)
Recent preclinical investigations have explored the antiviral capabilities of oleuropein derivatives against specific viral targets. The aldehyde groups present in the tautomeric forms of oleuropein's aglycone metabolite are believed to be crucial for its biological activities, including its antiviral effects. researchgate.net In the context of emerging viral threats, the potential for these compounds to inhibit viral replication and activity is an area of active research.
Other Preclinical Biological Activities
Beyond its effects on metabolism and microbes, the dialdehyde form of oleuropein exhibits other significant biological activities in preclinical models. It is known to possess potent anti-inflammatory and antioxidant properties. mdpi.com The antioxidant activity is considered one of its key biochemical functions, contributing to its protective effects against cellular damage caused by oxidative stress. nih.gov In vitro studies have also suggested a role in inhibiting the aggregation of proteins like tau, which is implicated in neurodegenerative diseases. researchgate.net
Skeletal Health Modulatory Effects (in osteoblastic cell models)
Mechanistic investigations focusing specifically on the effects of the dialdehyde form of oleuropein, also known as oleacein or 3,4-DHPEA-EDA, on skeletal health using osteoblastic cell models are notably scarce in publicly available scientific literature. While its parent compound, oleuropein, has been the subject of numerous studies regarding bone metabolism, the dialdehyde derivative remains less characterized in this context.
Research has often focused on broad extra virgin olive oil (EVOO) phenolic extracts or other specific phenolic compounds like hydroxytyrosol, tyrosol, and various acids, explicitly noting that oleacein was not included in the scope of those particular investigations. researchgate.netnih.gov The primary body of research on oleacein has centered on its potent anti-inflammatory and antioxidant properties in various other biological systems. mdpi.comrsc.org
However, there is limited evidence suggesting a direct positive effect on bone-forming cells. One report indicated that oleacein demonstrated a beneficial impact on osteoblast proliferation. oliveoiltimes.com In vitro studies on osteoblastic cells reportedly showed an increase in cell proliferation following treatment with the compound. oliveoiltimes.com This suggests a potential role for oleuropein dialdehyde in promoting bone formation by directly stimulating the growth of osteoblasts. Despite these initial indications, detailed mechanistic data, including the specific signaling pathways modulated by oleuropein dialdehyde in osteoblasts, remains an area requiring further scientific investigation.
Research Findings on Oleuropein Dialdehyde and Osteoblast Proliferation
| Cell Model | Observed Effect | Quantitative Data | Reference |
|---|---|---|---|
| Osteoblasts | Increased cell proliferation | 9% to 13% increase | oliveoiltimes.com |
Molecular Interactions and Target Identification of Oleuropein Dialdehyde
Protein Binding and Conformational Alterations
The dialdehydic nature of oleuropein (B1677263) aglycone confers a strong ability to interact with proteins, leading to conformational changes and the formation of stable adducts. This reactivity is central to its biological effects.
Covalent Adduct Formation with Amino Acid Residues (e.g., Lysine)
The dialdehyde (B1249045) form of oleuropein readily forms covalent adducts with proteins, primarily through interactions with the nucleophilic side chains of amino acid residues. The ε-amino group of lysine (B10760008) is a key target for this covalent modification. pnas.orggoogle.com This interaction is similar to the cross-linking mechanism of glutaraldehyde, a potent alkylating agent. pnas.org The reaction involves the formation of a Schiff base between the aldehyde groups of oleuropein dialdehyde and the amino groups of lysine. researchgate.net This can lead to the cross-linking of protein molecules, effectively altering their structure and function. pnas.orggoogle.com
This covalent binding has been observed to be largely irreversible under acidic hydrolysis conditions, highlighting the stability of the formed adducts. nih.gov The ability of oleuropein dialdehyde to act as a multivalent alkylator makes it an effective protein cross-linker. nih.gov This reactivity has been demonstrated with proteins like ovalbumin and β-lactoglobulin. researchgate.netgoogle.com
Enzyme Inhibition and Activation Profiles
The dialdehydic form of oleuropein has been shown to modulate the activity of several enzymes, a key mechanism through which it exerts its biological effects.
The aglycone form of oleuropein has demonstrated potent inhibitory effects on certain enzymes. For instance, it has been shown to be a potent inhibitor of the α-amylase enzyme, with an IC50 value of 0.03 mg/mL, whereas its parent compound, oleuropein, showed no inhibitory activity. examine.com Additionally, other iridoid aglycones, the general class to which oleuropein dialdehyde belongs, have been found to inhibit the angiotensin-converting enzyme (ACE). examine.commiloa.eu Specifically, the secoiridoid oleacein (B104066), which shares the dialdehydic feature, is a strong ACE inhibitor with an IC50 of 26 µM. miloa.eu While oleuropein itself is not a significant ACE inhibitor, its aglycones formed after enzymatic hydrolysis show substantial inhibitory activity. miloa.eu
Furthermore, oleacein has been identified as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, with an IC50 of 2 μM. figshare.com In contrast, oleuropein showed weaker inhibition of this enzyme. figshare.com The dialdehydic secoiridoids, oleacein and oleocanthal (B1677205), have also been found to inhibit dipeptidyl peptidase-IV (DPP-IV), with IC50 values of 354.5 µM and 187 µM, respectively. mdpi.com
Conversely, the activation of oleuropein by β-glucosidase is a critical step for its biological activity. This enzymatic conversion is necessary to unmask the reactive dialdehyde groups, which are responsible for its protein cross-linking and subsequent biological effects. pnas.org
Table 1: Enzyme Inhibition by Oleuropein Dialdehyde and Related Secoiridoids
| Enzyme | Inhibitor | IC50 Value |
|---|---|---|
| α-Amylase | Oleuropein Aglycone | 0.03 mg/mL |
| Angiotensin-Converting Enzyme (ACE) | Oleacein | 26 µM |
| 5-Lipoxygenase | Oleacein | 2 µM |
| Dipeptidyl Peptidase-IV (DPP-IV) | Oleacein | 354.5 µM |
| Dipeptidyl Peptidase-IV (DPP-IV) | Oleocanthal | 187 µM |
Gene Expression Modulation via Transcriptional Regulation
Oleuropein and its dialdehydic derivatives can influence cellular processes by modulating gene expression at the transcriptional level. This regulation can occur through various mechanisms, including the modification of transcription factors and epigenetic alterations.
Studies have shown that oleuropein can suppress the gene expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-/enhancer-binding protein α (C/EBPα). nih.govresearchgate.net This leads to an inhibition of adipocyte differentiation. nih.govresearchgate.net In human mesenchymal stem cells, oleuropein was found to upregulate the expression of a significant percentage of genes that are normally repressed during adipogenesis. researchgate.net
Furthermore, oleuropein has been reported to modulate the expression of genes involved in inflammatory pathways. It can inhibit the translocation of the p65 subunit of NF-κB by suppressing the phosphorylation of its inhibitor, IκB-α. chemfaces.comresearchgate.net It also decreases the activation of mitogen-activated protein kinases (MAPK) like ERK1/2 and JNK, and their downstream target, AP-1. chemfaces.comresearchgate.net In the context of non-alcoholic fatty liver disease, oleuropein treatment in mice fed a high-fat diet was associated with lower expression of TLR4 in enterocytes and hepatocytes. mdpi.com
Epigenetic modifications are another avenue through which oleuropein can regulate gene expression. It has been shown to modulate histone deacetylase (HDAC) activity and the expression of microRNAs (miRNAs) involved in various cellular processes. nih.govmdpi.com For instance, oleuropein treatment has been associated with reduced transcription of HDAC2 and HDAC3 genes and the downregulation of oncomiRs like miR-21 and miR-155 in breast cancer cells. mdpi.com
Receptor-Ligand Interactions (e.g., PPARγ, TLR-4, ACE)
The biological activities of oleuropein dialdehyde are also mediated through its direct interaction with various cellular receptors.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): Oleuropein has been identified as an inhibitor of PPARγ. examine.comnih.gov It has been shown to inhibit both the basal and rosiglitazone-activated activity of PPARγ, thereby suppressing adipocyte differentiation. nih.gov This inhibitory effect on PPARγ transcriptional activity is considered a key mechanism for its anti-adipogenic properties. nih.gov The concentration required for this inhibition in vitro is in the range of 200-400 μM. examine.com
Toll-like Receptor 4 (TLR-4): Oleuropein can modulate the signaling of Toll-like Receptor 4 (TLR-4), a key receptor in the innate immune response. mdpi.comnih.govmdpi.com It has been shown to reduce the expression of vascular TLR4 in hypertensive rats. researchgate.net In a mouse model of high-fat diet-induced liver steatosis, oleuropein treatment was associated with reduced TLR4 expression in both intestinal and liver cells. mdpi.com Computational studies have also predicted a strong interaction between oleuropein and TLR-4, with a binding energy of -8.3 kcal/mol. nih.govmdpi.com This interaction is thought to involve hydrogen bonding with key amino acid residues like PHE126, potentially interfering with TLR-4 signaling. nih.gov
Angiotensin-Converting Enzyme (ACE): While oleuropein itself has weak ACE inhibitory activity, its aglycone derivatives, which possess the dialdehyde structure, are effective inhibitors. examine.commiloa.eu The secoiridoid part of these molecules is primarily responsible for the ACE inhibition. miloa.eu Oleacein, a dialdehydic secoiridoid, is a particularly potent ACE inhibitor. miloa.eu
Computational Biology Approaches for Target Prediction
Computational methods, particularly molecular docking simulations, have been instrumental in predicting and understanding the molecular targets of oleuropein dialdehyde and related compounds.
Molecular Docking Simulations
Molecular docking studies have provided valuable insights into the binding modes of oleuropein and its derivatives with various protein targets. These simulations predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.
For instance, docking simulations have been used to investigate the interaction of oleuropein with TLR-4. nih.govmdpi.com These studies predicted a strong binding affinity, with a Gibbs free energy (ΔG) of -8.3 kcal/mol, which was more favorable than that of a known TLR-4 inhibitor, resatorvid. nih.gov The simulations revealed that oleuropein forms stable hydrogen bonds with key amino acid residues in the TLR-4 binding pocket. nih.gov
Similarly, molecular docking has been employed to study the interaction of dialdehydic secoiridoids with dipeptidyl peptidase-IV (DPP-IV). mdpi.com These simulations showed that compounds like oleacein and oleocanthal bind to the active site of DPP-IV, forming π-π stacking interactions and hydrogen bonds with key residues such as Tyr547, Val546, and Lys554. mdpi.com
Docking studies have also been performed to assess the interaction of oleuropein with other targets, including the main protease (3CLpro) of SARS-CoV-2 and prolyl oligopeptidase (POP), with predicted binding energies of -7.8 kcal/mol and -8.5 kcal/mol, respectively. nih.govmdpi.com These computational predictions provide a basis for further experimental validation and drug development efforts. mdpi.comnih.gov
Table 2: Predicted Binding Energies from Molecular Docking Simulations
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Toll-like Receptor 4 (TLR-4) | Oleuropein | -8.3 |
| SARS-CoV-2 Main Protease (3CLpro) | Oleuropein | -7.8 |
| Prolyl Oligopeptidase (POP) | Oleuropein | -8.5 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to understand the physical movements of atoms and molecules over time. While comprehensive MD simulations focusing exclusively on the oleuropein dialdehyde form are not extensively detailed in the available literature, the broader dynamics of its parent compound, oleuropein, are well-studied and provide crucial context. The reactivity of oleuropein, particularly through the opening of its secoiridoid ring, leads to the formation of bioactive aglycone-dialdehydes. nih.govresearchgate.netresearchgate.net Understanding the molecular dynamics of oleuropein is therefore fundamental to comprehending the generation and subsequent interactions of its dialdehyde derivative. nih.govresearchgate.net
Computational studies reveal that the transformation of oleuropein into its dialdehyde form is a key event. mdpi.com This process can be initiated through enzymatic hydrolysis by β-glucosidase or via acid-catalyzed hydrolysis, which involves the cleavage of the C1-O-glucose bond and a concerted opening of the secoiridoid ring to yield the enol form, which then collapses into the dialdehyde. mdpi.com
Although full, independent MD simulations for oleuropein dialdehyde are not widely published, related computational techniques have been applied. Molecular docking studies, which predict the preferred orientation of one molecule when bound to another, have been performed on the oleuropein-dialdehyde form (identified as CNP0162125). mdpi.com In one such study targeting proteins relevant to the neurological complications of COVID-19, the dialdehyde form was docked against the main protease (3CLpro), Toll-like receptor 4 (TLR-4), and Prolyl Oligopeptidase (POP). mdpi.comresearchgate.net The results, while showing interaction, indicated that the parent oleuropein molecule had a more favorable binding energy in these specific models. mdpi.com
The following table summarizes the molecular docking results for the oleuropein-dialdehyde form against these targets.
| Target Protein | Ligand | Binding Energy (kcal/mol) |
| 3CLpro | Oleuropein-dialdehyde form | -6.7 |
| TLR-4 | Oleuropein-dialdehyde form | -7.0 |
| POP | Oleuropein-dialdehyde form | -7.4 |
| Data sourced from a computational biology study on oleuropein and its derivatives. researchgate.net |
Furthermore, steered molecular dynamics (SMD) simulations have been employed to evaluate the membrane permeability of a wide range of compounds from Olea europaea, including derivatives like the oleuropein aglycone decarboxymethyl dialdehyde acetal (B89532) form. nih.gov These simulations help in assessing the force required for compounds to pass through a lipid bilayer, providing insights into their potential bioavailability. nih.govresearchgate.net
In Silico Prediction of Activity Spectra (e.g., PASS Software)
In silico tools like the Prediction of Activity Spectra for Substances (PASS) software are used to predict the biological activity of a compound based on its chemical structure. nih.govaging-us.com The biological activity spectrum (BAS) is an intrinsic property of a substance, reflecting its potential pharmacological effects, mechanisms of action, and specific toxicities. nih.govaging-us.com
The open dialdehydic forms of oleuropein aglycone (OA) and decarboxymethyl oleuropein aglycone (DOA) have been analyzed using PASS software. nih.govaging-us.com This analysis provides hypothetical insights into their biological potential, which can guide further experimental research. nih.gov The software calculates the probability of a compound being active (Pa) or inactive (Pi) for thousands of biological activities. nih.govaging-us.com
A key finding from these predictions is that the open dialdehydic forms are predicted to have distinct activities compared to their cyclic hemiacetal counterparts. aging-us.com For instance, the open dialdehydic form of OA is predicted to inhibit the expression of Tumor Necrosis Factor (TNF) and Nitric Oxide Synthase 2 (NOS2), activities not predicted for its cyclic form. aging-us.com Similarly, the dialdehydic form of DOA is predicted to act as a substrate for Glutathione (B108866) S-transferase (GST) A and GST P1-1. nih.govaging-us.com
The PASS analysis also predicted potential toxic or adverse effects for the dialdehydic forms of both OA and DOA, including carcinogenic, embryotoxic, and teratogenic effects. nih.gov It is important to note that these are computational predictions that require experimental validation.
The tables below summarize some of the key predicted biological activities for the open dialdehydic forms of Oleuropein Aglycone (OA) and Decarboxymethyl Oleuropein Aglycone (DOA) based on PASS analysis.
Table 1: Predicted Biological Activities for Oleuropein Aglycone (Open Dialdehydic Form)
| Predicted Activity | Mechanism/Effect | Pa Value |
| Gene Expression Inhibition | TNF expression inhibitor | 0.392 |
| Gene Expression Inhibition | NOS2 expression inhibitor | 0.253 |
| Transporter Interaction | P-glycoprotein substrate | Not Predicted |
| Data sourced from a computer-aided analysis of oleuropein aglycones. aging-us.com |
Table 2: Predicted Biological Activities for Decarboxymethyl Oleuropein Aglycone (Open Dialdehydic Form)
| Predicted Activity | Mechanism/Effect | Pa Value |
| Enzyme Substrate | Glutathione S-transferase A substrate | 0.579 |
| Enzyme Substrate | Glutathione S-transferase P1-1 substrate | 0.400 |
| Gene Expression Inhibition | TNF expression inhibitor | 0.331 |
| Gene Expression Inhibition | NOS2 expression inhibitor | 0.208 |
| Transporter Interaction | P-glycoprotein substrate | Not Predicted |
| Data sourced from a computer-aided analysis of oleuropein aglycones. nih.govaging-us.com |
Metabolism and Preclinical Bioavailability of Oleuropein Dialdehyde
Absorption and Distribution in In Vitro and Animal Models
The absorption of the dialdehydic form of oleuropein (B1677263), also known as 3,4-dihydroxyphenylethanol-elenolic acid dialdehyde (B1249045) (3,4-DHPEA-EDA), appears to be limited in its intact form. examine.com Studies in rats have shown that after oral administration, 3,4-DHPEA-EDA is poorly absorbed. examine.com In fact, attempts to detect 3,4-DHPEA-EDA in rat plasma after spiking it have been unsuccessful, suggesting it may rapidly bind to plasma proteins like albumin and lipoproteins, hindering its detection. nih.gov This binding affinity is a characteristic shared with other dialdehydes. nih.gov
Despite its poor absorption, metabolites of 3,4-DHPEA-EDA are readily detected in plasma. nih.gov Following oral administration in rats, the compound is metabolized to hydroxytyrosol (B1673988), homovanillic acid, and homovanillyl alcohol. nih.gov The area under the curve (AUC) values in portal plasma indicate that hydroxytyrosol is a major metabolite. nih.gov
In terms of tissue distribution, studies in rats have shown that after a single oral ingestion of olive oil phenolic compounds, they are absorbed, metabolized, and distributed throughout the body, even crossing the blood-brain barrier. researchgate.net Specifically, after administration of an olive cake phenolic extract to rats, a derivative of oleuropein was detected in plasma and the brain. researchgate.net Another study investigating the distribution of oleacein (B104066) (a related dialdehydic compound) in rats found its presence in the stomach, small intestine, liver, plasma, and heart. mdpi.comnih.gov The concentration of oleacein in the stomach was highest at 1 hour post-ingestion and decreased over time, suggesting gastric emptying and potential hydrolysis in the acidic environment. nih.gov A hydrogenated metabolite of oleacein was also identified in the stomach and small intestine. researchgate.net
Table 1: Absorption and Distribution Findings for Oleuropein Dialdehyde and its Metabolites in Animal Models
| Compound/Metabolite | Model | Administration | Key Findings |
|---|---|---|---|
| 3,4-DHPEA-EDA | Rats | Oral | Poorly absorbed in its intact form. examine.com Rapidly binds to plasma proteins. nih.gov |
| Hydroxytyrosol (from 3,4-DHPEA-EDA) | Rats | Oral | Major metabolite detected in portal plasma. nih.gov |
| Homovanillic Acid (from 3,4-DHPEA-EDA) | Rats | Oral | Detected as a metabolite in portal plasma. nih.gov |
| Homovanillyl Alcohol (from 3,4-DHPEA-EDA) | Rats | Oral | Detected as a metabolite in portal plasma. nih.gov |
| Oleuropein Derivative | Rats | Oral | Detected in plasma and brain. researchgate.net |
| Oleacein | Rats | Oral | Detected in stomach, small intestine, liver, plasma, and heart. mdpi.comnih.gov |
| Hydrogenated Oleacein | Rats | Oral | Detected in stomach and small intestine. researchgate.net |
Biotransformation Pathways
The biotransformation of oleuropein dialdehyde is a multi-step process involving both microbial and host metabolic enzymes.
Microbial Metabolism in the Gastrointestinal Tract
The gut microbiota plays a crucial role in the metabolism of oleuropein and its derivatives. researchgate.netscispace.com In the colon, oleuropein can be fermented, leading to the formation of free hydroxytyrosol and elenolic acid. examine.com In vitro studies using human fecal microbiota have demonstrated the degradation of oleuropein. researchgate.netnih.gov This microbial transformation is significant as it can increase the availability of hydroxytyrosol for absorption. researchgate.net The fermentation of oleuropein in the colon can result in the liberation of hydroxytyrosol, contributing to its absorption in the large intestine. cambridge.org
Phase I and Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation, Methylation)
Following absorption, either as metabolites from the gut or as the small amount of intact compound that crosses the intestinal barrier, oleuropein dialdehyde and its derivatives undergo extensive Phase I and Phase II metabolism. longdom.orgksumsc.com Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the molecule. longdom.orgksumsc.com For instance, the hydrogenation of the aldehyde groups of oleacein to alcohols is a Phase I reduction reaction that has been observed in rats. researchgate.net
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. longdom.orgksumsc.com The primary Phase II reactions for polyphenols like those derived from oleuropein dialdehyde are glucuronidation and sulfation. ksumsc.comnih.gov In humans who ingested olive leaf extract, conjugated metabolites of hydroxytyrosol, including sulfated and glucuronidated forms, were the main metabolites found in plasma and urine. nih.gov Methylation, another Phase II reaction, is also involved, as evidenced by the formation of homovanillic acid (an O-methylated form of a hydroxytyrosol metabolite). nih.govmdpi.com
Role of Metabolites in Biological Activity
The biological activity attributed to oleuropein dialdehyde is likely mediated, at least in part, by its various metabolites. While the parent compound itself possesses biological properties, its transformation products also exhibit significant effects.
For example, 3,4-DHPEA-EDA has been shown to have a potent protective role against oxidative-induced hemolysis in human red blood cells, with its activity being greater than that of hydroxytyrosol or oleuropein. unl.ptacs.org This suggests that the dialdehydic structure is important for this particular antioxidant effect.
Tissue Accumulation and Excretion Patterns in Animal Studies
Following absorption and metabolism, the metabolites of oleuropein dialdehyde are distributed to various tissues and eventually excreted. In rats administered an olive cake phenolic extract, phenolic compounds and their metabolites were detected in the heart, brain, liver, kidney, spleen, testicle, and thymus. researchgate.net This wide distribution suggests that the metabolites can reach various target organs.
The primary route of excretion for these metabolites is through the urine. nih.gov After oral administration of 3,4-DHPEA-EDA to rats, small amounts of hydroxytyrosol and homovanillic acid were detected in the urine. nih.gov In a human study with olive leaf extract, all conjugated hydroxytyrosol metabolites were recovered in the urine within 8 hours. nih.gov This indicates a relatively rapid clearance from the body. There can be wide inter-individual variation in the excretion of these metabolites. nih.gov
Synthetic and Semi Synthetic Methodologies for Oleuropein Dialdehyde
Chemical Derivatization of Oleuropein (B1677263) to Dialdehyde (B1249045) Forms
The direct conversion of oleuropein to its dialdehydic form, often referred to as oleacein (B104066) (3,4-DHPEA-EDA), presents a streamlined approach to accessing this valuable compound. nih.gov This transformation typically involves the hydrolysis of the glycosidic bond and the ester group, followed by decarboxylation.
One-Step Decarboxylation Approaches
A notable one-step method for the conversion of oleuropein to its dialdehyde form is the Krapcho decarboxylation. researchgate.netrsc.org This reaction, when applied to oleuropein, results in the demethoxycarbonylation to yield oleacein. Research has demonstrated the feasibility of this method using microwave irradiation of oleuropein in water at elevated temperatures, achieving a 58% yield after purification. rsc.org Another approach involves heating oleuropein at 150°C in dimethyl sulfoxide (B87167) (DMSO) for 10 hours with sodium chloride as a catalyst, which has been reported to produce oleacein with a yield of 21%. researchgate.net The use of deep eutectic solvents (DES) has also been explored for the Krapcho decarbomethoxylation of oleuropein, offering a more environmentally friendly alternative. researchgate.net
The mechanism of the Krapcho decarboxylation in this context is thought to proceed through the formation of a β-keto acid intermediate via a classical BAL2 pathway, which then readily undergoes decarboxylation to furnish the final dialdehyde product. researchgate.net
Solid Acid-Catalyzed Conversions
A significant advancement in the synthesis of oleuropein dialdehyde is the use of solid acid catalysts. nih.govglobalauthorid.comresearchgate.net This method offers a one-step conversion from oleuropein, which is a considerable improvement over traditional multi-step total syntheses. nih.govresearchgate.net Researchers have successfully employed proton-exchanged montmorillonite (B579905) (H-mont) as a solid acid catalyst for this transformation.
The key steps in this catalyzed reaction are the selective hydrolysis of the methyl ester and the acid hydrolysis of the 2-alkoxydihydropyran structure, followed by decarboxylation. nih.gov The reaction is typically carried out in a solvent such as DMSO with a controlled amount of water. The use of solid acid catalysts is advantageous as they can be easily recovered and reused multiple times with minimal loss of activity. nih.govresearchgate.net Density functional theory calculations have provided insight into the reaction mechanism, suggesting the formation of a tetrahedral intermediate bonded to a water molecule. nih.govresearchgate.net
| Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| NaCl | 150 | 10 | DMSO | 21 | researchgate.net |
| H-mont | 150 | 12 | DMSO/H₂O | 82 | |
| None (Microwave) | 180 | 0.22 | Water | 58 | rsc.org |
This table summarizes reaction conditions for the chemical derivatization of oleuropein to its dialdehyde form.
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic methods provide a greener and more selective alternative for the production of oleuropein dialdehyde. These strategies typically involve the enzymatic hydrolysis of oleuropein, followed by chemical steps to yield the final product.
During the crushing of olives in oil production, endogenous enzymes are released that catalyze the deglycosylation and demethylation of oleuropein, leading to the formation of its dialdehyde form, oleacein. mdpi.com This natural process has inspired laboratory-based chemo-enzymatic syntheses.
One approach involves the use of β-glucosidase to hydrolyze the glucose moiety from oleuropein, a process that can be followed by spontaneous decarboxylation. google.com The transformation of oleoside (B1148882) esters, thioesters, and amides to the corresponding dialdehyde can be achieved by incubation with β-glucosidase in an acetic acid/sodium acetate (B1210297) buffer at a pH of 5 and a temperature of 37°C. google.com The enzymatic hydrolysis of oleuropein can also be mediated by a panel of hydrolases, including lipases, esterases, and proteases, to achieve a selective hydrolysis of the methyl ester group, a key step towards the dialdehyde. uva.nl
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized oleuropein dialdehyde. For solid acid-catalyzed reactions, key parameters include the choice of catalyst, temperature, reaction time, and the amount of water in the solvent system. For instance, with H-mont as the catalyst, optimal conditions have been identified as 150°C for 12 hours in DMSO with 3–6 equivalents of water, resulting in an 82% yield in the initial run.
In the context of Krapcho decarboxylation, the reaction temperature and duration are critical. Heating at 150°C for 5 hours in DMSO has been shown to yield over 50% of the dialdehyde. The use of microwave irradiation can significantly reduce the reaction time to mere minutes. rsc.org
For enzymatic reactions, controlling the pH and temperature is essential for optimal enzyme activity. uva.nl A study using a membrane bioreactor (MBR) to produce oleuropein aglycone, a precursor to the dialdehyde, achieved a 93% conversion of oleuropein by using an optimized amount of β-glucosidase and controlling for product inhibition. frontiersin.org The subsequent extraction of the product can also be optimized, with methods like membrane emulsification achieving high extraction efficiency. frontiersin.org
Development of Novel Synthetic Analogues
The development of novel synthetic analogues of oleuropein and its dialdehyde form is an active area of research, driven by the desire to enhance their biological activities and improve their pharmacokinetic properties. google.comgoogle.com
One strategy involves modifying the oleuropein structure before its conversion to the dialdehyde. For example, oleoside, obtained from the saponification of oleuropein, can be converted to a mixed anhydride (B1165640) and then reacted with various nucleophiles to create a library of oleoside esters, thioesters, and amides. google.com These intermediates can then be transformed into their corresponding dialdehydes. google.com
Advanced Analytical Techniques for Oleuropein Dialdehyde Research
Chromatographic Separation Methods
Chromatography is fundamental to isolating the oleuropein (B1677263) dialdehyde (B1249045) from the complex mixtures in which it is typically found, such as olive oil extracts. High-resolution separation is crucial for distinguishing between its various isomeric forms and other related phenolic compounds.
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC is a premier technique for analyzing oleuropein dialdehyde, offering significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC. The use of smaller particle size columns (typically under 2 µm) allows for faster analyses without compromising separation efficiency.
Research has demonstrated the utility of UHPLC coupled with mass spectrometry (UHPLC-ESI-MS/MS) for the quantification of oleuropein dialdehyde and its isomers. mdpi.com A validated UHPLC protocol for analyzing "olive oil polyphenols" specifies operational parameters such as a flow rate of 0.45 mL/min and a column temperature of 35 °C to ensure optimal separation and maintain acceptable backpressure. nih.gov To preserve the stability of the analytes, the autosampler is often kept at a low temperature, for instance, 6 °C. nih.gov The total run time for such an analysis can be as short as 30 minutes, a significant improvement over older HPLC methods. nih.gov The combination of a C18 reversed-phase column with a gradient elution of water (containing an acidifier like formic acid) and acetonitrile (B52724) is commonly employed. frontiersin.org
Table 1: Example UHPLC Parameters for Oleuropein Dialdehyde Analysis
| Parameter | Value | Source(s) |
|---|---|---|
| Column Type | Poroshell 120, SB-C18 (50 × 2.1 mm, 2.7 μm) | frontiersin.org |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) | frontiersin.org |
| Flow Rate | 0.4 mL/min - 0.45 mL/min | nih.govfrontiersin.org |
| Column Temp. | 30 °C - 35 °C | nih.govfrontiersin.org |
| Injection Vol. | 3 µL | nih.gov |
| Autosampler Temp. | 6 °C | nih.gov |
High-Performance Liquid Chromatography (HPLC)
HPLC remains a widely used and robust method for the separation of oleuropein dialdehyde. Various HPLC configurations have been successfully applied, often involving reversed-phase columns and UV or fluorescence detection.
A common setup utilizes a reversed-phase C18 column (e.g., Spherisorb ODS-2, 5μm) with a UV detector set to 280 nm, a wavelength suitable for many phenolic compounds. frontiersin.orginternationaloliveoil.org The mobile phase often consists of a mixture of acidified water and organic solvents like methanol (B129727) and acetonitrile. internationaloliveoil.org For instance, one method specifies an initial mobile phase of water with 0.2% phosphoric acid, methanol, and acetonitrile in a 96/2/2 ratio. internationaloliveoil.org In some studies, the dialdehydic form of oleuropein aglycone has been identified with specific retention times, such as 4.00 minutes in an HPLC-MS/MS analysis. mdpi.com The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra across a range of wavelengths simultaneously, aiding in peak identification. mdpi.com Furthermore, fluorescence detectors (FLD) can be employed to enhance sensitivity and selectivity for fluorescent analytes. researchgate.net
Table 2: Example HPLC Parameters for Oleuropein Dialdehyde Analysis
| Parameter | Value/Type | Source(s) |
|---|---|---|
| Column Type | Spherisorb ODS-2 (5µm) or Phenomenex Jupiter C18 (5µm) | frontiersin.orginternationaloliveoil.org |
| Mobile Phase | Water (acidified), Methanol, Acetonitrile | frontiersin.orginternationaloliveoil.org |
| Detector | UV (280 nm), Diode Array Detector (DAD), Fluorescence (FLD) | frontiersin.orginternationaloliveoil.orgmdpi.comresearchgate.net |
| Temperature | Room Temperature or 30 °C | frontiersin.orginternationaloliveoil.org |
| Injection Volume | 20 µL | internationaloliveoil.org |
Spectrometric Detection and Identification
Following chromatographic separation, various spectrometric techniques are used for the definitive identification and structural elucidation of the oleuropein dialdehyde.
Mass Spectrometry (MS/MS, ESI-MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of oleuropein dialdehyde. Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules, and it can be operated in both positive and negative ion modes. researchgate.net
In negative ESI-MS, oleuropein generates a pseudomolecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 539. mdpi.com Tandem mass spectrometry (MS/MS) experiments, involving collision-activated dissociation, reveal characteristic fragmentation patterns. The ion at m/z 539 can dissociate into key product ions, providing structural information. mdpi.com In positive ion mode, one study using LC-QTOF-MS identified the sodium adduct of oleuropein aglycone isomers [M+Na]⁺ at m/z 401.1172. frontiersin.org Another analysis identified a characteristic fragment at m/z 139.1, which is attributed to the dialdehydic moiety of the molecule after the loss of the tyrosol portion. acs.org The molecular bond sequential breaking mechanisms of oleuropein leading to the formation of bioactive aglycone-dialdehydes have been extensively studied using these techniques. nih.gov
Table 3: Selected Mass Spectrometry Data for Oleuropein and its Dialdehydic Forms
| Precursor Ion (m/z) | Ionization Mode | Fragment Ions (m/z) | Compound/Fragment Identity | Source(s) |
|---|---|---|---|---|
| 539 | ESI (-) | 377, 307, 275 | Oleuropein [M-H]⁻ and product ions | mdpi.com |
| 401.1172 | ESI (+) | - | Oleuropein Aglycone Isomers [M+Na]⁺ | frontiersin.org |
| 303.1 | ESI (-) | 139.1 | Precursor [M-H]⁻ / Dialdehydic moiety fragment | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)
NMR spectroscopy provides detailed information about the chemical structure of the oleuropein dialdehyde. Proton NMR (¹H-NMR) is particularly valuable for identifying the characteristic signals of the aldehydic protons.
In ¹H-NMR spectra, the two protons of the dialdehyde group appear as distinct signals in the downfield region, typically between 9.0 and 9.6 ppm. frontiersin.orgresearchgate.networldolivecenter.com One study using a 600 MHz instrument coupled with solid-phase extraction (LC-SPE-NMR) identified the aldehydic H1 and H3 protons as a doublet at δ 9.19 and a broad singlet at δ 9.54, respectively. researchgate.netrsc.org Other research using 2D NMR techniques (HSQC, HMBC) identified signals for the dialdehydic form at δH 9.04 (doublet) and δH 9.00 (double of doublets). mdpi.com Another study reported two aldehyde proton signals for the dialdehydic form C at 9.52 and 9.60 ppm. frontiersin.org These specific chemical shifts and coupling patterns are diagnostic for the dialdehydic structure.
Table 4: Characteristic ¹H-NMR Chemical Shifts (δ) for Oleuropein Dialdehyde
| Proton | Chemical Shift (ppm) | Multiplicity | Solvent/Technique | Source(s) |
|---|---|---|---|---|
| Aldehydic H1 | 9.19 | Doublet | LC-SPE-NMR | researchgate.net |
| Aldehydic H3 | 9.54 | Broad Singlet | LC-SPE-NMR | researchgate.net |
| Aldehydic Proton | 9.04 | Doublet | 2D NMR | mdpi.com |
| Aldehydic Proton | 9.00 | Double of Doublets | 2D NMR | mdpi.com |
| Aldehydic Protons | 9.52 and 9.60 | - | CDCl₃ | frontiersin.org |
| Aldehydic Proton | 9.50 | Doublet | ¹H-NMR | worldolivecenter.com |
UV-Vis and Fluorescence Spectroscopy
UV-Vis spectroscopy is a standard detection method in liquid chromatography and can also be used to characterize oleuropein and its derivatives. Polyphenols generally exhibit strong absorption in the UV range of approximately 230 nm to 400 nm. nih.gov
The oleuropein aglycone in its dialdehyde form shows UV absorption between 235 and 280 nm. internationaloliveoil.org More specifically, the native, non-oxidized form of oleuropein typically displays two absorption maxima (λmax) at around 250 nm and 280 nm. nih.gov Spectroelectrochemical studies have shown that upon oxidation, the UV-Vis spectrum changes significantly, with the appearance of a new absorption band around 400 nm, which is indicative of the formation of a quinone structure. nih.gov While fluorescence spectroscopy is used in the analysis of olive oil components, specific excitation and emission data for the oleuropein dialdehyde itself are less commonly reported than for its parent compound or for fluorescent labels used in assays. researchgate.netresearchgate.net
Table 5: UV-Vis Absorption Maxima (λmax) for Oleuropein and its Derivatives
| Compound Form | λmax (nm) | Notes | Source(s) |
|---|---|---|---|
| Oleuropein aglycone, dialdehyde form | 235 - 280 | General absorption range | internationaloliveoil.org |
| Oleuropein (native form) | 250, 280 | Dual maxima | nih.gov |
| Oleuropein (oxidized quinone form) | ~400 | Characteristic band for the oxidized species | nih.gov |
Sample Preparation and Extraction Protocols for Complex Matrices
The extraction of oleuropein dialdehyde is challenging due to the complexity of the matrices in which it is found, such as olive oil, leaves, and processing by-products. The preparation protocol must be carefully selected to ensure efficient recovery of the analyte while minimizing degradation and interference from other matrix components. researchgate.net
Liquid-Liquid Extraction (LLE) for Olive Oil: A prevalent method for extracting phenolic compounds, including oleuropein dialdehyde, from virgin olive oil (VOO) is liquid-liquid extraction (LLE). internationaloliveoil.org A common protocol involves dissolving a precise amount of olive oil (e.g., 0.5 to 2 grams) in a non-polar solvent like n-hexane. mdpi.comkeep.eu The phenolic compounds are then extracted from this solution using a polar solvent mixture, typically methanol and water in ratios such as 60:40 (v/v) or 80:20 (v/v). mdpi.comkeep.eu The mixture is vortexed or shaken to ensure thorough mixing and then centrifuged to separate the non-polar (hexane/oil) and polar (hydroalcoholic) phases. mdpi.com The polar phase, containing the oleuropein dialdehyde and other hydrophilic phenols, is collected for analysis. This extraction step may be repeated to improve recovery efficiency. keep.eu To remove any remaining lipids, the collected hydroalcoholic extract is often washed again with n-hexane. mdpi.com
Solid-Phase Extraction (SPE) for Olive Oil: An alternative to LLE is solid-phase extraction (SPE). The International Olive Council (IOC) has documented a method using SPE on diol-phase cartridges for the direct extraction of phenolic fractions from olive oil. internationaloliveoil.org This technique can sometimes offer advantages over LLE, particularly in avoiding issues like phase saturation when phenol (B47542) concentrations are high. internationaloliveoil.org
Extraction from Olive Leaves and Pomace: Olive leaves and pomace represent significant sources of oleuropein and its derivatives. researchgate.netqascf.commdpi.com Water has been explored as a green solvent for extraction from these solid matrices. mdpi.comresearchgate.net Optimized methods may involve techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) to enhance efficiency. mdpi.comnih.gov For instance, an optimized MAE procedure for olive leaves used a microwave power of 800 W for 30 seconds. nih.gov The efficiency of extraction is influenced by multiple factors, including solvent type, temperature, time, and the physical state of the matrix. researchgate.netresearchgate.net After extraction, the resulting aqueous solution is typically filtered, and may be lyophilized for concentration and storage before analysis. researchgate.net
Table 1: Comparison of Extraction Protocols for Oleuropein Dialdehyde and Related Phenols
| Matrix | Extraction Method | Key Solvents/Cartridges | Brief Protocol | Source |
|---|---|---|---|---|
| Extra Virgin Olive Oil | Liquid-Liquid Extraction (LLE) | n-Hexane, Methanol/Water (e.g., 4:1 or 60:40 v/v) | Oil dissolved in hexane, followed by extraction with methanol/water. Phases are separated by centrifugation. | mdpi.comkeep.eu |
| Olive Oil | Solid-Phase Extraction (SPE) | Diol-phase cartridges | Direct extraction of phenolic compounds from the oil sample onto the cartridge, followed by elution. | internationaloliveoil.org |
| Olive Leaves | Microwave-Assisted Extraction (MAE) | Water | Leaves are irradiated with microwaves (e.g., 800 W for 30s) in water to release phenolic compounds. | nih.gov |
| Olive Pomace | Solid-Liquid Extraction | Water | Optimized conditions include specific temperature, time, and solid-to-liquid ratio to maximize phenol recovery. | mdpi.com |
Quantitative Analysis and Validation of Methods
Following extraction, accurate quantification of oleuropein dialdehyde requires highly selective and sensitive analytical techniques. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most established methods, often coupled with mass spectrometry (MS) for enhanced specificity. researchgate.netmdpi.com
Chromatographic Techniques: Reversed-phase HPLC with a C18 column is commonly employed for the separation of phenolic compounds from olive product extracts. mdpi.cominternationaloliveoil.orgfrontiersin.org Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, typically at a wavelength of 280 nm. internationaloliveoil.orgnih.gov
For more definitive identification and quantification, liquid chromatography is coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comkeep.eu This approach offers superior selectivity and lower detection limits compared to UV-based detection. mdpi.com Analyses are often performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, though negative mode has been reported as more sensitive for some phenolic compounds. keep.eumdpi.com
Nuclear Magnetic Resonance (¹H-NMR) spectroscopy has also been developed as a quantitative method (qNMR) for analyzing the dialdehydic forms of oleuropein and ligstroside aglycones. mdpi.comkeep.eu While qNMR can provide direct quantification without the need for specific reference standards for every isomer, it is generally less sensitive than MS-based methods and may require larger sample quantities. mdpi.com
Method Validation: Validation is crucial to ensure that an analytical method is reliable, accurate, and precise for its intended purpose. Key validation parameters for methods quantifying oleuropein dialdehyde include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. For HPLC and LC-MS methods, this is typically confirmed by a high coefficient of determination (r²), often greater than 0.99. nih.govresearchgate.net An LC-MS/MS method for related secoiridoids showed linearity between 1 and 20 mg·kg⁻¹. mdpi.com
Accuracy: Accuracy is assessed by determining the recovery of a known amount of analyte spiked into a matrix. Accepted recovery percentages are often within the 80–120% range as per AOAC guidelines. mdpi.com
Precision: Precision measures the closeness of repeated measurements. It is usually expressed as the relative standard deviation (RSD) for intra-day (repeatability) and inter-day (intermediate precision) analyses. For a validated HPLC method, RSD values are typically expected to be low, for instance, less than 10%. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com UHPLC-ESI-MS/MS methods provide significantly lower LOD and LOQ values (in the order of µg·kg⁻¹) compared to NMR techniques (in the order of mg·kg⁻¹). mdpi.com
Table 2: Validation Parameters for Analytical Methods Quantifying Oleuropein Derivatives
| Technique | Compound Type | Linearity (r²) | LOD | LOQ | Accuracy (% Recovery) | Source |
|---|---|---|---|---|---|---|
| UHPLC-ESI-MS/MS | Secoiridoids (OLA, OLE, etc.) | >0.99 | ~20 µg·kg⁻¹ | ~100 µg·kg⁻¹ | 80–120% | mdpi.com |
| ¹H-NMR | Aglycones (dialdehyde forms) | Not specified | 1 mg·kg⁻¹ | 10 mg·kg⁻¹ | Not specified | mdpi.com |
| HPLC-DAD | Oleuropein | 0.996 | 17.48 mg·L⁻¹ | 21.54 mg·L⁻¹ | 118.6% | nih.gov |
| HPLC-UV | Malondialdehyde (MDA) | >0.999 | Not specified | 0.5 ppm | 97.1–99.1% | researchgate.net |
Current Research Challenges and Future Directions in Oleuropein Dialdehyde Studies
Elucidation of Complete Structure-Activity Relationships
A primary challenge in the study of oleuropein (B1677263) dialdehyde (B1249045) is the complete elucidation of its structure-activity relationships (SAR). The biological effects of oleuropein and its derivatives are intrinsically linked to their chemical structures. aging-us.comimpactaging.com For instance, the dialdehydic form of decarboxymethyl elenolic acid linked to hydroxytyrosol (B1673988), also known as oleacein (B104066), has demonstrated potent biological activities. nih.govresearchgate.net
Computational approaches, such as the Prediction of Activity Spectra for Substances (PASS) software, have been employed to predict the biological activity spectra of oleuropein and its isomers based on their 2D structures. aging-us.com These studies suggest that the open dialdehydic forms may possess distinct activities, such as chemopreventive properties, compared to their cyclic hemiacetalic counterparts. aging-us.comimpactaging.com However, these are predictive models, and comprehensive experimental validation is required to confirm these findings and to map the specific structural features responsible for each observed biological effect. Future research must focus on systematic studies that correlate specific structural modifications of the oleuropein dialdehyde molecule with changes in its bioactivity.
Comprehensive Understanding of Isomeric Form Contributions to Bioactivity
In aqueous solutions, oleuropein derivatives can exist in an equilibrium between hemiacetal (cyclic) and dialdehyde (open) forms. aging-us.com The ratio of these forms can be influenced by factors such as the presence of other chemical groups. For example, the dialdehydic form is more predominant for decarboxymethyl oleuropein aglycone (DOA) compared to oleuropein aglycone (OA). aging-us.com It is crucial to investigate how this equilibrium and the presence of multiple isomers affect interactions with biological targets. Future studies should aim to isolate or synthesize pure isomers of oleuropein dialdehyde to assess their individual biological activities, which will provide a clearer picture of their specific roles.
Advanced Mechanistic Studies on Cellular and Molecular Targets
While preliminary studies have identified potential molecular targets for oleuropein derivatives, advanced mechanistic studies are needed to fully understand their interactions at the cellular and molecular levels. For instance, oleacein has been identified as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase and DNA methyltransferases (DNMTs). aging-us.com Computational docking studies have also explored the binding of oleuropein derivatives to proteins like the main protease of SARS-CoV-2 (3CLpro) and Toll-like receptor 4 (TLR-4). mdpi.com
However, these computational predictions require experimental confirmation. Future research should employ advanced techniques to validate these interactions and to identify the full range of cellular and molecular targets of oleuropein dialdehyde. This includes investigating its effects on various signaling pathways, gene expression, and protein function. nih.gov Such studies will provide a deeper understanding of its mechanisms of action and its potential as a modulator of cellular processes.
Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics)
The advent of "omics" technologies offers a powerful approach to unraveling the complex biological effects of natural compounds like oleuropein dialdehyde. frontiersin.orgnih.gov Transcriptomics can reveal changes in gene expression in response to treatment, while metabolomics can identify alterations in metabolic profiles. researchgate.net For example, a whole-genome transcriptomics analysis in adipocytes has shed light on the effects of oleacein on lipid and glucose metabolism. nih.gov
The integration of multiple omics platforms (multi-omics) can provide a holistic view of the biological system's response to oleuropein dialdehyde. nih.gov This approach can help in identifying novel biomarkers of exposure and effect, as well as in elucidating the complex regulatory networks influenced by this compound. nih.gov Future research should increasingly incorporate these high-throughput technologies to move beyond single-endpoint studies and to gain a comprehensive understanding of the physiological impact of oleuropein dialdehyde.
Development of Novel Analytical Standards and Reference Materials
A significant bottleneck in the research of oleuropein dialdehyde and its isomers is the lack of commercially available, high-purity analytical standards and reference materials. thieme-connect.comiaea.org The accurate identification and quantification of these compounds in complex matrices like olive oil are challenging without proper standards. thieme-connect.comoliveoiltimes.com This scarcity complicates the comparison of results across different studies and hinders the establishment of definitive links between specific compounds and observed health effects.
The development of reliable methods for the synthesis or isolation of pure oleuropein dialdehyde and its various isomers is a critical future direction. thieme-connect.com These reference materials are essential for the validation of analytical methods, for conducting precise biological assays, and for ensuring the quality and consistency of research findings. iaea.org International standards and certified reference materials (CRMs) are needed to support regulatory efforts and to facilitate the development of functional foods or nutraceuticals based on these compounds. iaea.orgoliveoiltimes.com
Q & A
How can researchers quantify oleuropein (dialdehyde form) in complex biological matrices?
Category: Basic Experimental Design
Methodological Answer:
To quantify oleuropein (dialdehyde form), researchers often employ high-resolution nuclear magnetic resonance (NMR) spectroscopy targeting the aldehydic proton signals between 9.1–9.8 ppm, which are distinct and well-resolved in CDCl3 at high magnetic fields (600–800 MHz) . For lower-concentration samples, reverse-phase HPLC coupled with UV/Vis or mass spectrometry is recommended, using calibration curves generated with purified standards. A validated protocol involves:
- Spiking samples with internal standards (e.g., deuterated analogs) to correct for matrix effects.
- Optimizing extraction using acetonitrile/water mixtures to isolate phenolic fractions .
Data Example:
| Compound | μM Phenol (50 μg PF/mL) |
|---|---|
| Oleacein (dialdehyde) | 15.32 |
| Oleuropein aglycone | 8.45 |
| Adapted from concentration tables in phenolic profiling studies | |
What analytical techniques differentiate the dialdehyde form of oleuropein from its enolic or monoaldehyde derivatives?
Category: Basic Structural Elucidation
Methodological Answer:
- FTIR Spectroscopy : The dialdehyde form exhibits characteristic C=O stretching vibrations at 1720–1740 cm<sup>-1</sup>, absent in enolic tautomers.
- <sup>1</sup>H NMR : Enolic forms show downfield-shifted protons (δ 6.5–7.5 ppm) due to conjugation, while dialdehydes display isolated aldehydic peaks (δ 9.1–9.8 ppm) .
- Schiff Base Reactions : Dialdehydes react preferentially with primary amines (e.g., glycine), forming stable imine adducts detectable via UV absorption at 280 nm .
How do researchers evaluate the antioxidant mechanisms of oleuropein (dialdehyde form) in cellular models?
Category: Advanced Mechanistic Studies
Methodological Answer:
- ROS Scavenging Assays : Use dichloro-dihydro-fluorescein diacetate (DCFH-DA) in neutrophil or macrophage models, comparing inhibition rates against controls (e.g., hydroxytyrosol) .
- Gene Expression Profiling : Quantify Nrf2 pathway activation (e.g., HO-1, SOD2) via qPCR or Western blot in LPS-induced oxidative stress models .
- Competitive Binding Studies : Assess interactions with pro-oxidant enzymes (e.g., myeloperoxidase) using surface plasmon resonance (SPR) .
What experimental parameters influence the stability of oleuropein (dialdehyde form) under physiological conditions?
Category: Advanced Stability Profiling
Methodological Answer:
- pH-Dependent Degradation : Monitor aldehyde group reactivity via UV kinetics in buffers (pH 4–9). Dialdehydes degrade rapidly at alkaline pH (>8) due to hydrolysis .
- Temperature Studies : Use accelerated stability testing (25–40°C) with LC-MS to identify degradation products (e.g., decarboxylated derivatives) .
- Matrix Effects : Test stability in serum or simulated intestinal fluid, adding antioxidants (e.g., ascorbic acid) to mitigate oxidation .
How can researchers design experiments to study the interaction between oleuropein (dialdehyde form) and cellular proteins?
Category: Advanced Interaction Studies
Methodological Answer:
- Schiff Base Formation Assays : Incubate dialdehydes with lysine-rich proteins (e.g., albumin) and quantify adducts via MALDI-TOF or fluorescence quenching .
- Molecular Docking : Use AutoDock Vina to predict binding sites on target proteins (e.g., β-amyloid), validated by circular dichroism (CD) spectroscopy .
- Cellular Uptake Studies : Label dialdehydes with FITC and track intracellular localization via confocal microscopy in Caco-2 or neuronal cell lines .
What strategies resolve contradictions in reported bioactivity data for oleuropein (dialdehyde form)?
Category: Advanced Data Contradiction Analysis
Methodological Answer:
- Batch-to-Batch Variability : Standardize compound purity (≥95% by HPLC) and quantify residual solvents (e.g., acetonitrile) via GC-MS .
- Cell Model Selection : Compare primary human neutrophils (high esterase activity) vs. immortalized lines, which may lack metabolic activation pathways .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values, avoiding supra-physiological concentrations .
How should researchers optimize oxidation protocols to synthesize oleuropein (dialdehyde form) from precursors?
Category: Advanced Synthesis Design
Methodological Answer:
- Periodate Oxidation : React oleuropein aglycone with NaIO4 (0.1–0.5 M) in aqueous ethanol (pH 5–6) at 4°C for 24–48 hours to prevent over-oxidation .
- Reaction Monitoring : Track aldehyde formation via FTIR or <sup>13</sup>C NMR (δ 190–200 ppm for carbonyl carbons) .
- Purification : Use semi-preparative HPLC with a C18 column and isocratic elution (30% acetonitrile/0.1% formic acid) .
What in silico tools predict the pharmacokinetic behavior of oleuropein (dialdehyde form)?
Category: Advanced Computational Modeling
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (≈2.1), bioavailability (30–40%), and blood-brain barrier penetration .
- Metabolite Prediction : Employ GLORYx to identify potential phase I/II metabolites (e.g., glutathione conjugates) .
- Docking Simulations : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
